CFT-1297
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H50ClN9O3 |
|---|---|
Poids moléculaire |
824.4 g/mol |
Nom IUPAC |
3-[7-[1-[7-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]heptyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H50ClN9O3/c1-30-52-53-46-47(20-21-47)51-43(32-10-13-35(48)14-11-32)38-26-33(12-15-40(38)57(30)46)34-27-49-55(28-34)23-6-4-2-3-5-22-54-24-18-31(19-25-54)36-8-7-9-37-39(36)29-56(45(37)60)41-16-17-42(58)50-44(41)59/h7-15,26-28,31,41H,2-6,16-25,29H2,1H3,(H,50,58,59) |
Clé InChI |
SDKKICDYRHTFNX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of CFT-1297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CFT-1297, a potent and selective heterobifunctional degrader. The document outlines the molecular interactions, signaling pathways, and experimental validation of this compound's activity, presenting quantitative data and detailed experimental protocols for key assays.
Core Mechanism: Targeted Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[1][2] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[3]
The core mechanism of this compound involves the formation of a ternary complex, a crucial intermediary structure composed of three components:
-
Target Protein: The first bromodomain (BD1) of BRD4.[1]
-
E3 Ubiquitin Ligase: Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][4]
-
The Degrader: this compound acts as a molecular bridge, simultaneously binding to both BRD4 (BD1) and CRBN.[1]
This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BRD4 protein levels. A key characteristic of this compound is its positive cooperativity , meaning the binding of one protein to the degrader enhances the binding of the other, leading to a more stable and efficient ternary complex.[3][5][6]
Figure 1: Mechanism of Action of this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key performance metrics.
Table 1: Binding Affinities
| Target Protein | Assay Type | Affinity (Kd) | Reference |
| BRD4 (BD1) | Fluorescence Polarization | 58 nM | [1] |
| CRBN-DDB1 | Fluorescence Polarization | 2.1 µM | [1] |
Table 2: Cellular Degradation Performance
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293T | HiBiT Degradation Assay | DC50 (at 3h) | 5 nM | [1][2] |
| HEK293T | HiBiT Degradation Assay | Dmax (at 3h) | >97% | [1][2] |
-
DC50 : The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
AlphaLISA for Ternary Complex Formation
This assay quantifies the formation of the BRD4-CFT1297-CRBN ternary complex in vitro.[7]
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) uses donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity.[4] One protein is conjugated to the donor bead and the other to the acceptor bead. The formation of the ternary complex bridged by this compound brings the beads together, generating a signal proportional to the amount of complex formed.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ternary complex formation - Profacgen [profacgen.com]
CFT-1297: A Technical Guide to a Next-Generation BRD4 Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative modality in oncology drug discovery. This document provides an in-depth technical overview of CFT-1297, a potent and selective heterobifunctional degrader targeting Bromodomain-containing protein 4 (BRD4) for therapeutic intervention in cancer. BRD4 is a key epigenetic reader that regulates the expression of critical oncogenes, including c-MYC, making it a compelling target for cancer therapy. This compound leverages the ubiquitin-proteasome system to induce the rapid and efficient degradation of BRD4, offering a distinct and potentially more effective mechanism of action compared to traditional inhibition. This guide details the mechanism of action of this compound, summarizes its preclinical activity, provides detailed experimental protocols for its evaluation, and visualizes key biological and experimental pathways.
Introduction to BRD4 and Targeted Protein Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that play a crucial role in the regulation of gene transcription.[1][2] Through its two bromodomains, BRD4 binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes.[1][2] Dysregulation of BRD4 activity is a hallmark of numerous cancers, where it drives the expression of oncogenes such as c-MYC and BCL2, contributing to cell proliferation, survival, and therapeutic resistance.
Targeted protein degradation (TPD) represents a novel therapeutic strategy that overcomes the limitations of traditional occupancy-based inhibitors. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are small molecules with two distinct domains: one that binds to the protein of interest (in this case, BRD4) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound: Mechanism of Action
This compound is a potent BRD4 degrader that functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This action marks BRD4 for ubiquitination and subsequent proteasomal degradation. A key feature of this compound is its ability to induce positive cooperativity in the formation of the BRD4-CFT-1297-CRBN ternary complex, enhancing the efficiency of the degradation process.
Preclinical Data Summary
While extensive in vivo efficacy data for this compound is not publicly available, in vitro studies have demonstrated its potent and rapid degradation of BRD4. Furthermore, preclinical data for the closely related and highly potent BRD4 degrader from C4 Therapeutics, CFT-2718, provides a strong rationale for the therapeutic potential of this class of molecules.
In Vitro Degradation and Activity of this compound
| Parameter | Cell Line | Value | Time Point |
| DC50 | HEK293T | 5 nM | 3 hours |
| Dmax | HEK293T | >97% | 3 hours |
Table 1: In vitro degradation parameters of this compound.
Preclinical Efficacy of CFT-2718 (A Related BRD4 Degrader)
CFT-2718 has demonstrated significant anti-tumor activity in preclinical models of small-cell lung cancer (SCLC) and pancreatic cancer.[1][2]
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| LX-36 SCLC PDX | CFT-2718 | 1.8 mg/kg, weekly | Significant reduction in tumor growth compared to vehicle and dinaciclib |
| PNX-001 Pancreatic PDX | CFT-2718 | 1.8 mg/kg, weekly | Comparable tumor growth limitation to dinaciclib |
Table 2: In vivo efficacy of CFT-2718 in patient-derived xenograft (PDX) models.[1][2]
Pharmacokinetics of CFT-2718
| Parameter | Value |
| Cmax (3 mg/kg, single dose) | 30.087 ng/mL |
| Clearance | 41.8 mL/min/kg |
| Mouse Plasma Protein Binding | 99.1% |
Table 3: Pharmacokinetic parameters of CFT-2718 in mice.[2]
Experimental Protocols
Protocol for Cellular BRD4 Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of BRD4 in a cancer cell line following treatment with a degrader like this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, THP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC (optional), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO).
-
(Optional) For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Incubate cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with ECL substrate and capture the image.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol for In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a BRD4 degrader in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation (e.g., MV-4-11, RS4;11)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer this compound and vehicle control according to the desired dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis.
-
BRD4 Signaling Pathway in Cancer
BRD4 plays a central role in transcriptional regulation, and its degradation impacts multiple downstream pathways critical for cancer cell survival and proliferation.
Conclusion
This compound is a promising BRD4 degrader with a well-defined mechanism of action and potent in vitro activity. While in vivo data for this compound is not yet in the public domain, the strong preclinical efficacy of the related compound CFT-2718 in challenging cancer models underscores the therapeutic potential of this class of BRD4 degraders. The detailed protocols provided in this guide offer a framework for researchers to evaluate this compound and other BRD4 degraders in their own cancer research models. The continued development of potent and selective degraders like this compound holds great promise for the future of oncology therapeutics.
References
CFT-1297: A Technical Guide to a Preclinical BRD4-Targeting Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CFT-1297, a preclinical, potent, and cooperative heterobifunctional degrader. This compound is designed to target Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, key preclinical data, and the experimental methodologies used to characterize this molecule.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are small molecules with two distinct domains: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a PROTAC that has been developed to target BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in the pathogenesis of various cancers and inflammatory diseases. By degrading BRD4, this compound offers a potential therapeutic strategy to abrogate its pathological functions.
Mechanism of Action: The Ternary Complex
The cornerstone of this compound's activity is the formation of a stable ternary complex with BRD4 and the CRBN-DDB1 E3 ligase complex.[1][2][3] This process can be broken down into the following key steps:
-
Binding to Target and E3 Ligase: this compound independently binds to the first bromodomain (BD1) of BRD4 and to CRBN.
-
Ternary Complex Formation: The bifunctional nature of this compound facilitates the rapprochement of BRD4 and CRBN, leading to the formation of a BRD4-CFT-1297-CRBN ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules to the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
A notable feature of this compound is its ability to induce positive cooperativity in the formation of the ternary complex.[1][2][3][4] This means that the binding of this compound to one protein partner enhances its affinity for the other, leading to a more stable and efficient ternary complex and subsequent degradation.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Source |
| Binding Affinity (CRBN-DDB1) | 2.1 µM | Measures the binding strength of this compound to the CRBN-DDB1 complex. | [1] |
| Cellular Degradation (DC50) | 5 nM | The concentration of this compound required to degrade 50% of BRD4 in HEK293T cells after 3 hours. | [1] |
| Maximum Degradation (Emax) | 3% | The maximum percentage of BRD4 degradation achieved in HEK293T cells after 3 hours. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism and evaluation, the following diagrams have been generated using Graphviz.
References
- 1. youtube.com [youtube.com]
- 2. C4 Therapeutics Announces 2025 Milestones Across Clinical Portfolio of Degrader Medicines Pursuing Targets of High Unmet Need in Oncology – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 3. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C4 Therapeutics Announces 2025 Milestones Across Clinical Portfolio of Degrader Medicines Pursuing Targets of High Unmet Need in Oncology – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
The Impact of CFT-1297 on Gene Transcription: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFT-1297 is a potent and selective heterobifunctional degrader targeting Bromodomain and Extra-Terminal (BET) protein BRD4. Unlike traditional inhibitors that merely block the function of a target protein, this compound facilitates the complete removal of BRD4 from the cellular environment. This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. By inducing the degradation of BRD4, a key regulator of gene expression, this compound profoundly impacts the transcriptional landscape of the cell. This document provides an in-depth technical overview of this compound's mechanism of action, its effect on gene transcription, and the experimental methodologies used to characterize this novel therapeutic agent.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the formation of a ternary complex between BRD4 and Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex CRL4CRBN.[1] This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2] This catalytic process results in the sustained and efficient elimination of the BRD4 protein, leading to a more profound and durable downstream effect on gene expression compared to traditional bromodomain inhibitors.[3]
Signaling Pathway of this compound-Mediated BRD4 Degradation
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (KD) | BRD4 (BD1) | 9.8 nM | Fluorescence Polarization | [1] |
| CRBN-DDB1 | 2.1 µM | Fluorescence Polarization | [1] | |
| Ternary Complex Formation (AlphaLISA) | BRD4-CFT-1297-CRBN | Bell-shaped curve indicating efficient complex formation | AlphaLISA | [1] |
| BRD4 Degradation | Endogenous BRD4 | DC50 = 5 nM | HiBiT Degradation Assay | [1] |
| Emax = 3% | HiBiT Degradation Assay | [1] |
Table 1: Summary of this compound In Vitro Activity. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Emax represents the maximum degradation achieved.
Effect on Gene Transcription
BRD4 is a critical transcriptional co-activator, playing a pivotal role in the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[4] It functions by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II and promote transcriptional elongation.[3][5]
The degradation of BRD4 by this compound leads to a profound and widespread impact on gene transcription, which is more pronounced than the effects observed with traditional BRD4 inhibitors.[3] The primary transcriptional consequences of BRD4 degradation include:
-
Downregulation of Oncogenes: A key downstream target of BRD4 is the proto-oncogene MYC.[4] Degradation of BRD4 leads to a significant and sustained suppression of MYC transcription, a critical driver in many cancers.[4][6]
-
Inhibition of Transcriptional Elongation: The loss of BRD4 results in a global collapse of transcriptional elongation, phenocopying the effects of CDK9 inhibition.[5]
-
Differential Gene Expression: RNA sequencing (RNA-seq) data from studies on BRD4 inhibition and degradation reveals a significant number of differentially expressed genes.[7][8] Genes involved in cell cycle regulation are particularly affected, leading to cell cycle arrest.[6][8]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to BRD4 and CRBN.
Objective: To quantify the dissociation constant (KD) of this compound for its target proteins.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled probe (tracer) tumbles rapidly in solution, resulting in low polarization. When a larger protein binds to the tracer, its tumbling slows, leading to an increase in polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in polarization.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled probe specific for the bromodomain of BRD4 or the ligand-binding domain of CRBN.
-
Purify recombinant BRD4 (e.g., BD1) and CRBN-DDB1 complex.
-
Perform a serial dilution of this compound in an appropriate assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[9]
-
-
Assay Setup:
-
In a low-volume, non-binding black microplate, add a constant concentration of the target protein and the fluorescent probe to each well.[10]
-
Add the serially diluted this compound or a vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[10]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[10]
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic equation) to calculate the IC50, which can be converted to a KD value.
-
AlphaLISA Ternary Complex Formation Assay
This assay is used to demonstrate and quantify the formation of the BRD4-CFT-1297-CRBN ternary complex.
Objective: To confirm that this compound induces the proximity of BRD4 and CRBN.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay.[11] One protein (e.g., BRD4) is tagged with a moiety that binds to Donor beads, and the other protein (e.g., CRBN) is tagged to bind to Acceptor beads. In the presence of this compound, the two proteins are brought into close proximity, allowing singlet oxygen produced by the Donor beads upon laser excitation to diffuse to the Acceptor beads, triggering a chemiluminescent signal.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In an appropriate microplate, add fixed concentrations of the tagged BRD4 and CRBN proteins.[1]
-
Add the serially diluted this compound or a vehicle control.
-
-
Incubation for Complex Formation:
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow for the formation of the ternary complex.[1]
-
-
Addition of Beads:
-
Add the prepared Donor and Acceptor beads to each well.
-
-
Incubation with Beads:
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the concentration of this compound. A characteristic bell-shaped curve is expected, as high concentrations of the degrader can lead to the formation of binary complexes that do not produce a signal.[1]
-
HiBiT Cellular Degradation Assay
This assay is used to measure the degradation of BRD4 in live cells.
Objective: To determine the potency (DC50) and efficacy (Dmax) of this compound in inducing the degradation of endogenous BRD4.
Principle: The HiBiT system is a bioluminescent protein tagging technology. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous gene of the target protein (BRD4) using CRISPR/Cas9. This tag has a high affinity for a larger, complementary polypeptide (LgBiT). When LgBiT is supplied along with a substrate, a bright luminescent signal is produced. The degradation of the HiBiT-tagged BRD4 results in a decrease in the luminescent signal.
Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture a cell line (e.g., HEK293T) that has been engineered using CRISPR/Cas9 to express HiBiT fused to the endogenous BRD4 protein.[6]
-
-
Cell Plating:
-
Seed the HiBiT-BRD4 cells into a white, clear-bottom 96- or 384-well plate and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specific time course (e.g., 3 hours) to allow for protein degradation.[1]
-
-
Lysis and Detection:
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the percentage of remaining BRD4 as a function of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound represents a promising therapeutic modality that leverages the principles of targeted protein degradation to achieve potent and selective elimination of BRD4. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to a profound and durable impact on the cellular transcriptome. The quantitative and methodological details provided in this whitepaper offer a comprehensive understanding of this compound's effects on gene transcription and provide a framework for its continued investigation and development. The ability to catalytically remove key transcriptional regulators like BRD4 opens up new avenues for treating diseases driven by transcriptional dysregulation, particularly cancer.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pl.promega.com [pl.promega.com]
- 3. promega.com [promega.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. rsc.org [rsc.org]
- 11. SLAS2024 [slas2024.eventscribe.net]
Investigating the Selectivity Profile of CFT-1297: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFT-1297 is a potent and cooperative degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers. As a heterobifunctional degrader, this compound functions by inducing proximity between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This technical guide provides a comprehensive overview of the selectivity profile of this compound, focusing on its on-target binding, ternary complex formation, and cellular degradation activity. While a broad, quantitative off-target selectivity profile across the human kinome or other protein families is not publicly available, this guide details the key experiments and methodologies used to characterize the potent and selective on-target activity of this compound.
Quantitative On-Target Activity of this compound
The on-target activity of this compound has been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Target/Interaction | Assay Type | Value | Reference |
| Binding Affinity (Kd) | BRD4 (BD1) | Fluorescence Polarization | 58 nM | [1] |
| Binding Affinity (Ki) | CRBN-DDB1 | Fluorescence Polarization | 2.1 µM | [1] |
| Degradation (DC50) | Full-length BRD4 | Cellular Degradation Assay (HEK293T cells, 3h) | 5 nM | [1] |
| Maximum Degradation (Dmax) | Full-length BRD4 | Cellular Degradation Assay (HEK293T cells, 3h) | >97% | [1] |
| Ternary Complex Cooperativity (α) | BRD4(BD1)-CFT-1297-CRBN | AlphaLISA | 21 | [2] |
Mechanism of Action: Targeted Protein Degradation
This compound exemplifies the mechanism of targeted protein degradation. It acts as a molecular glue to facilitate the formation of a ternary complex between its target protein, BRD4, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
References
The Impact of CFT-1297 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFT-1297 is a potent and selective heterobifunctional degrader that targets the bromodomain and extra-terminal domain (BET) protein BRD4 for proteasomal degradation. By inducing the proximity of BRD4 to the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent degradation of BRD4, a key regulator of oncogene transcription and cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed experimental protocols for its characterization.
Core Mechanism of Action: BRD4 Degradation
This compound functions as a molecular glue, bringing together the target protein BRD4 and the E3 ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, thereby abrogating both its scaffolding and transcriptional functions.
The formation of a stable ternary complex between this compound, BRD4, and CRBN is a critical determinant of its degradation efficiency.[1][2][3][4] Biophysical studies have shown that this compound exhibits positive cooperativity in the formation of this ternary complex, meaning the binding of one protein partner enhances the binding of the other.[2][3][4][5]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters that define the biochemical and cellular activity of this compound.
| Parameter | Description | Value | Cell Line / Assay Conditions | Reference |
| CRBN Binding Affinity (IC50) | Concentration of this compound required to displace 50% of a fluorescent probe from CRBN-DDB1. | 2.1 µM | Fluorescence Polarization | [2] |
| Ternary Complex Formation (AlphaLISA) | Assay to measure the formation of the BRD4-CFT-1297-CRBN ternary complex. | α = 21 (high cooperativity) | In vitro assay with purified proteins | [2] |
| BRD4 Degradation (DC50) | Concentration of this compound required to degrade 50% of BRD4 protein. | 5 nM | HEK293T cells, 3-hour treatment | [2] |
| Maximum BRD4 Degradation (Emax) | The maximum percentage of BRD4 degradation achieved. | 97% (3% remaining) | HEK293T cells, 3-hour treatment | [2] |
Impact on Cell Cycle Progression
The degradation of BRD4 by this compound has a profound impact on cell cycle progression. BRD4 is a key transcriptional co-activator that regulates the expression of genes essential for the G1 to S phase transition, most notably the proto-oncogene MYC. By degrading BRD4, this compound effectively downregulates MYC expression, leading to a cell cycle arrest in the G1 phase. This prevents cancer cells from replicating their DNA and proliferating.
While direct cell cycle analysis data for this compound is not yet publicly available, the mechanism of action through BRD4 degradation strongly suggests a G1 arrest. This is a well-established consequence of BET protein inhibition and degradation.[6][7][8][9] The degradation of Cyclin D1, a key regulator of the G1/S checkpoint, is also a likely downstream effect of BRD4 degradation, further contributing to cell cycle arrest.[10][11][12]
Signaling Pathway: From BRD4 Degradation to Cell Cycle Arrest
The following diagram illustrates the signaling pathway initiated by this compound, leading to cell cycle arrest.
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for CRBN Binding
Objective: To determine the binding affinity of this compound to the CRBN-DDB1 complex.
Materials:
-
Purified CRBN-DDB1 protein complex
-
Fluorescently labeled CRBN ligand (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no compound (DMSO vehicle) and wells with tracer only (for background).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
AlphaLISA Assay for Ternary Complex Formation
Objective: To measure the formation of the BRD4-CFT-1297-CRBN ternary complex.
Materials:
-
His-tagged BRD4 (bromodomain 1)
-
Biotinylated CRBN-DDB1
-
This compound
-
AlphaLISA Nickel Chelate Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA assay buffer
-
384-well white plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add His-tagged BRD4 and biotinylated CRBN-DDB1 to the wells of a 384-well plate.
-
Add the serially diluted this compound to the wells.
-
Incubate for 1 hour at room temperature.
-
Add AlphaLISA Nickel Chelate Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the this compound concentration to observe the characteristic "hook effect" indicative of ternary complex formation.
HiBiT Protein Degradation Assay
Objective: To quantify the degradation of BRD4 in cells treated with this compound.
Materials:
-
HEK293T cells endogenously expressing HiBiT-tagged BRD4
-
This compound
-
Cell culture medium
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed the HiBiT-BRD4 HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 3 hours).
-
Lyse the cells and add the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a luminometer.
-
Calculate the DC50 and Emax values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for characterizing a protein degrader like this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound represents a promising therapeutic agent that leverages targeted protein degradation to eliminate the key oncogenic driver BRD4. Its ability to induce potent and selective degradation of BRD4 leads to the downregulation of critical cell cycle genes and subsequent G1 arrest, thereby inhibiting the proliferation of cancer cells. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further studies are warranted to fully elucidate the downstream effects of this compound and to explore its full therapeutic potential in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4-6 inhibitors in breast cancer: current status and future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 blockade in breast cancer: current experience and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of cyclin D1 degradation leads to the development of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CFT-1297 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT-1297 is a potent and selective heterobifunctional degrader that targets Bromodomain-containing protein 4 (BRD4) for degradation. As a proteolysis-targeting chimera (PROTAC), this compound facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This targeted protein degradation offers a powerful approach to modulate the downstream effects of BRD4, a key regulator of oncogenes such as c-Myc. These application notes provide detailed protocols for the use of this compound in cell culture to assess its efficacy in BRD4 degradation and its impact on cell viability.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule consists of a ligand that binds to BRD4 and another ligand that recruits the CRBN E3 ubiquitin ligase.[1] This dual binding induces the formation of a stable ternary complex, bringing BRD4 in close proximity to the E3 ligase.[1][3][4][5] This proximity facilitates the transfer of ubiquitin molecules to BRD4, tagging it for recognition and degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, including critical oncogenes, resulting in anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro degradation performance of this compound in HEK293T cells.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | HEK293T | 5 nM | 3 hours | [6] |
| Emax | HEK293T | 3% | 3 hours | [6] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Emax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the required mass of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture Protocol (HEK293T)
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
Protocol:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Passage the cells when they reach 80-90% confluency.[8]
-
To passage, aspirate the medium, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.[6]
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.
BRD4 Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
HEK293T cells
-
6-well cell culture plates
-
This compound stock solution
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., a dose-response from 0.1 nM to 1 µM). Include a DMSO-only well as a vehicle control. A known non-degrading BRD4 inhibitor (e.g., JQ1) can be used as a negative control.[1]
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours). Significant BRD4 degradation by a similar degrader has been observed as early as 3 hours.[6]
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1] Quantify the band intensities to determine the extent of BRD4 degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the effect of this compound-mediated BRD4 degradation on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HEK293T or a relevant cancer cell line)
-
96-well cell culture plates (clear for colorimetric assays, opaque for luminescent assays)
-
This compound stock solution
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (colorimetric or luminometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow the cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a desired period, typically 48-72 hours, to observe effects on cell proliferation.
-
Assay Procedure (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Assay Procedure (CellTiter-Glo® Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Troubleshooting
-
No or weak BRD4 degradation:
-
Confirm the activity of this compound.
-
Ensure the cell line expresses CRBN.
-
Optimize treatment time and concentration. A time-course and dose-response experiment is recommended.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" BRD4 from degradation.[4][10]
-
-
High background in Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions and antibody concentrations.[4]
-
-
Variability in cell viability assays:
-
Ensure even cell seeding.
-
Check for potential solvent toxicity from DMSO at high concentrations.
-
Optimize the incubation time.
-
By following these detailed protocols, researchers can effectively utilize this compound to study the functional consequences of BRD4 degradation in various cellular contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Culture and transfection of HEK293T cells [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CFT-1297-Mediated BRD4 Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT-1297 is a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of genes involved in cell cycle progression, proliferation, and oncogenesis, making it a compelling therapeutic target in various cancers.[4][5][6] this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BRD4.[1][7] This document provides detailed protocols for assessing the degradation of BRD4 in cultured cells following treatment with this compound, with a focus on the Western blot technique.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD4. The polyubiquitin chain acts as a molecular tag, marking BRD4 for recognition and subsequent degradation by the 26S proteasome.[8] This event-driven pharmacological approach leads to the elimination of the target protein rather than just its inhibition.
Caption: Mechanism of this compound mediated BRD4 degradation.
Quantitative Data Summary
The efficacy of this compound in inducing BRD4 degradation has been quantified in cellular assays. The following table summarizes the key degradation parameters.
| Compound | Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| This compound | HEK293T | Cellular Degradation | DC50 | 5 nM | 3 hours | [2][3][9] |
| This compound | HEK293T | Cellular Degradation | Dmax | >97% | 3 hours | [2][3][9] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of BRD4 induced by this compound using Western blotting.
Caption: Experimental workflow for Western blot analysis of BRD4 degradation.
Materials and Reagents
-
Cell Line: A human cell line expressing BRD4 (e.g., HEK293T, MOLT4, or other relevant cancer cell lines).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve BRD4 (approx. 180-200 kDa).
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody.
-
Mouse or rabbit anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Procedure
2.1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
2.2. Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
2.3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
2.4. Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-BRD4 antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control by either stripping and re-probing the same membrane or by probing a separate gel run with the same samples.
2.5. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the BRD4 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control for each concentration and time point.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak BRD4 Signal | Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low antibody concentration. | Increase primary antibody concentration or incubation time. | |
| Inactive secondary antibody or substrate. | Use fresh reagents. | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| High antibody concentration. | Decrease primary and/or secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Uneven Loading Control Bands | Inaccurate protein quantification. | Re-quantify protein concentrations carefully. |
| Pipetting errors during loading. | Ensure accurate and consistent loading volumes. |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively evaluate the degradation of BRD4 mediated by this compound. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, facilitating the characterization of this promising therapeutic agent and advancing research in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for HiBiT Assay with CFT-1297
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules like Proteolysis Targeting Chimeras (PROTACs) to selectively eliminate disease-causing proteins. CFT-1297 is a potent and selective PROTAC that induces the degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. The HiBiT Protein Tagging System offers a sensitive and quantitative method to monitor the degradation of target proteins in real-time within a cellular context. This document provides detailed protocols for utilizing the HiBiT assay to characterize the activity of this compound.
The HiBiT system is based on the NanoLuc® Binary Technology (NanoBiT®), where a small 11-amino-acid peptide (HiBiT) is fused to the protein of interest.[1][2] This tag has a high affinity for the complementary Large BiT (LgBiT) protein.[1][2][3] When the two components come together, they form a bright and stable luminescent enzyme, and the resulting light output is directly proportional to the amount of HiBiT-tagged protein present.[1][2] This allows for precise quantification of protein degradation induced by compounds like this compound.[3]
Signaling Pathway of this compound-Induced BRD4 Degradation
This compound is a heterobifunctional degrader that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6][7] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4.[4][8] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[8]
Caption: Mechanism of this compound induced BRD4 degradation.
Quantitative Data Summary
The following table summarizes the key degradation parameters for this compound against BRD4 in HEK293T cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 5 nM | HEK293T | [5][9] |
| Dmax | 97% | HEK293T | [9] |
Experimental Protocols
To assess the degradation of BRD4 by this compound, two primary HiBiT assay formats can be employed: an endpoint lytic assay to determine potency (DC50) and maximal degradation (Dmax), and a live-cell kinetic assay to measure the rate of degradation.
Protocol 1: Endpoint Lytic HiBiT Assay for DC50 and Dmax Determination
This protocol is designed to measure the amount of HiBiT-tagged BRD4 remaining in cells after a fixed treatment time with a serial dilution of this compound.
Caption: Workflow for the endpoint lytic HiBiT assay.
Materials:
-
HEK293 cells endogenously expressing HiBiT-BRD4
-
White, opaque 96-well tissue culture plates
-
DMEM supplemented with 10% FBS
-
This compound
-
DMSO
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 10 µM.
-
Further dilute the this compound serial dilutions in culture medium to achieve the final desired concentrations (e.g., from 1 µM down to picomolar concentrations). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for a predetermined time, for instance, 3 hours, at 37°C in a 5% CO2 incubator.[5]
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the lytic reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the volume of the culture medium in each well (100 µL).[2]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 3-5 minutes.[1][10]
-
Incubate the plate at room temperature for an additional 10 minutes to ensure complete cell lysis and signal stabilization.[2]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% BRD4-HiBiT levels.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the DC50 and Dmax values.
Protocol 2: Live-Cell Kinetic HiBiT Assay for Degradation Rate Measurement
This protocol allows for the real-time monitoring of BRD4-HiBiT degradation upon treatment with this compound.
Caption: Workflow for the live-cell kinetic HiBiT assay.
Materials:
-
HEK293 cells stably co-expressing HiBiT-BRD4 and LgBiT protein
-
White, opaque 96-well tissue culture plates
-
CO2-independent medium (if the luminometer lacks CO2 and temperature control)
-
FBS
-
This compound
-
DMSO
-
Nano-Glo® Endurazine™ Live Cell Substrate (Promega)
-
Luminometer with kinetic read capabilities and temperature control (37°C)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1, using the HiBiT-BRD4/LgBiT co-expressing cell line.
-
-
Substrate Addition and Equilibration:
-
Prepare the assay medium (e.g., CO2-independent medium with 10% FBS).
-
Dilute the Nano-Glo® Endurazine™ Live Cell Substrate in the assay medium according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 90 µL of the substrate-containing medium to each well.[1]
-
Incubate the plate for 2.5 hours at 37°C in a 5% CO2 incubator to allow for substrate equilibration.[1]
-
-
Compound Addition and Kinetic Measurement:
-
Prepare 10x concentrated solutions of this compound in the assay medium.
-
Pre-warm the luminometer to 37°C.
-
Add 10 µL of the 10x this compound solutions to the appropriate wells.
-
Immediately place the plate in the luminometer and begin kinetic luminescence readings.
-
Collect data at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., up to 24 hours).
-
Data Analysis:
-
Normalize the kinetic data for each concentration to the time point zero reading.
-
Plot the normalized luminescence over time for each concentration of this compound.
-
The rate of degradation can be determined by fitting the initial phase of the degradation curves to a suitable kinetic model (e.g., one-phase decay).
Multiplexing with a Viability Assay
To ensure that the observed decrease in luminescence is due to specific protein degradation and not a result of compound-induced cytotoxicity, it is recommended to multiplex the HiBiT assay with a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This can be performed on the same wells after the final HiBiT reading.[1][10]
Conclusion
The HiBiT assay provides a robust and sensitive platform for characterizing the activity of protein degraders like this compound. The detailed protocols provided herein enable researchers to accurately determine key parameters such as DC50, Dmax, and the rate of degradation for BRD4, facilitating the development and optimization of novel therapeutics. The flexibility of the HiBiT system, with both lytic and live-cell formats, allows for a comprehensive understanding of the cellular pharmacology of targeted protein degraders.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Target Degradation [worldwide.promega.com]
- 4. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Application Note & Protocol: CFT-1297 Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the effect of CFT-1297 on cell viability using a luminescence-based ATP quantification assay. This compound is a heterobifunctional degrader that recruits a target protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This degradation can induce apoptosis and reduce cell proliferation in susceptible cell lines.
Principle and Mechanism of Action
This compound is a potent and selective degrader that induces the formation of a ternary complex between the E3 ligase CRBN and a specific target protein (e.g., BRD4).[1][2] This proximity results in the ubiquitination of the target protein, marking it for destruction by the proteasome. The depletion of key cellular proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by similar CRBN-modulating compounds, has been shown to inhibit the growth of multiple myeloma cells.[3][4][5]
The cell viability assay described here is a homogeneous method that quantifies ATP, a key indicator of metabolically active cells.[6] The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which generates a "glow-type" luminescent signal proportional to the amount of ATP present.[7][8] A decrease in ATP levels is directly proportional to the loss of cell viability.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced protein degradation leading to apoptosis.
Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
Required Materials
-
Cell Line: Appropriate cancer cell line (e.g., Multiple Myeloma cell line MM1.S, or HEK293T for BRD4 degradation studies[1]).
-
Reagents:
-
This compound
-
DMSO (vehicle control)
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates (white, opaque for luminescence)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer capable of reading multi-well plates
-
Orbital shaker
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Multichannel pipette
-
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells under standard conditions until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count to determine cell concentration and viability.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well white, opaque plate.
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to create working solutions at 2X the final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
Carefully remove the plates from the incubator. Add 100 µL of the 2X compound working solutions to the respective wells containing 100 µL of medium with cells. This will bring the total volume to 200 µL and the compound to its final 1X concentration.
-
Include wells for "vehicle control" (cells treated with DMSO at the same final concentration as the highest this compound dose) and "no-cell control" (medium only, for background luminescence).
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
Day 5: Cell Viability Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL of reagent to each well containing 200 µL of medium).[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a plate-reading luminometer.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound cell viability assay.
Data Presentation and Analysis
-
Background Subtraction: Subtract the average luminescence value from the "no-cell control" wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100 (where RLU is Relative Luminescent Units)
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (nM) | Avg. RLU (Corrected) | Std. Deviation | % Viability |
| 0 (Vehicle) | 850,450 | 42,520 | 100.0% |
| 0.1 | 845,100 | 38,900 | 99.4% |
| 1 | 798,600 | 35,100 | 93.9% |
| 5 | 435,230 | 21,500 | 51.2% |
| 10 | 210,980 | 15,600 | 24.8% |
| 50 | 55,300 | 8,700 | 6.5% |
| 100 | 12,500 | 2,100 | 1.5% |
| 1000 | 8,900 | 1,500 | 1.0% |
Table 2: Summary of this compound Potency
| Cell Line | Parameter | Value (nM) |
| HEK293T | DC₅₀ (BRD4 Degradation)[1] | 5 |
| MM1.S | IC₅₀ (Viability) | Example: ~5 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. ulab360.com [ulab360.com]
Application Notes: Measuring Apoptosis Induction by CFT-1297 via Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT-1297 is a potent and selective heterobifunctional degrader designed to target Bromodomain-containing protein 4 (BRD4) for proteasomal degradation. BRD4 is a critical transcriptional coactivator that regulates the expression of key oncogenes such as c-Myc and anti-apoptotic proteins like Bcl-2. By inducing the degradation of BRD4, this compound disrupts these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis in cancer cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Measuring the activity of executioner caspases, particularly caspase-3 and caspase-7, serves as a reliable and quantifiable indicator of apoptotic cell death.
These application notes provide detailed protocols for assessing the pro-apoptotic efficacy of this compound by measuring caspase-3/7 activity. The included methodologies cover various assay formats, including colorimetric, fluorometric, and luminescent plate-based assays, as well as flow cytometry, to suit different experimental needs and instrumentation availability.
Mechanism of Action: this compound-Induced Apoptosis
This compound is a Proteolysis Targeting Chimera (PROTAC) that simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. The depletion of BRD4 results in the transcriptional repression of its target genes, including critical regulators of cell survival. The downregulation of anti-apoptotic proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and caspase-7.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for caspase-3/7 activity in cancer cell lines treated with this compound. This data illustrates the expected dose-dependent and time-dependent increase in apoptosis.
Table 1: Dose-Dependent Caspase-3/7 Activity
| Cell Line | This compound Conc. (nM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | % Apoptotic Cells (Annexin V+) |
| MV-4-11 | Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 4.5 ± 0.8% |
| (AML) | 1 | 2.3 ± 0.3 | 15.2 ± 2.1% |
| 10 | 5.8 ± 0.6 | 45.7 ± 4.5% | |
| 100 | 8.2 ± 0.9 | 78.3 ± 6.2% | |
| HeLa | Vehicle (0.1% DMSO) | 1.0 ± 0.2 | 3.8 ± 0.5% |
| (Cervical) | 1 | 1.8 ± 0.2 | 11.5 ± 1.9% |
| 10 | 4.5 ± 0.5 | 39.1 ± 3.8% | |
| 100 | 6.7 ± 0.7 | 65.4 ± 5.9% | |
| Cells were treated for 24 hours. Data are presented as mean ± standard deviation (SD). |
Table 2: Time-Course of Caspase-3/7 Activation
| Cell Line | Time (hours) | Caspase-3/7 Activity (Fold Change vs. 0h) |
| MV-4-11 | 0 | 1.0 ± 0.1 |
| (10 nM this compound) | 6 | 1.5 ± 0.2 |
| 12 | 3.1 ± 0.4 | |
| 24 | 5.9 ± 0.7 | |
| 48 | 7.5 ± 0.8 | |
| HeLa | 0 | 1.0 ± 0.1 |
| (10 nM this compound) | 6 | 1.2 ± 0.2 |
| 12 | 2.5 ± 0.3 | |
| 24 | 4.6 ± 0.5 | |
| 48 | 6.1 ± 0.6 | |
| Data are presented as mean ± standard deviation (SD). |
Experimental Protocols
An accurate and reproducible assessment of caspase activity is crucial. Below are detailed protocols for commonly used caspase-3/7 assays.
Protocol 1: Homogeneous Luminescent Caspase-3/7 Assay (Plate-Reader Based)
This "add-mix-measure" assay is ideal for high-throughput screening and provides high sensitivity.
Materials:
-
White, opaque-bottom 96-well or 384-well plates
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Staurosporine)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the luminescent caspase-3/7 assay.
Procedure:
-
Cell Plating: Seed cells in a white, opaque-bottom 96-well plate at a density of 5,000-20,000 cells per well in 80 µL of culture medium. Include wells for no-cell background controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted compound, vehicle control, or positive control to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all readings. Calculate the fold change in activity by normalizing the readings of treated samples to the vehicle control.
Protocol 2: Fluorometric Caspase-3 Activity Assay (Cell Lysate Based)
This assay measures caspase-3 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.
Materials:
-
Black, clear-bottom 96-well plates
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 2 mM EDTA, 20% glycerol)
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a standard 6-well or 12-well plate.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 100 µL of ice-cold Cell Lysis Buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Include a blank control (Lysis Buffer only).
-
-
Reaction Initiation: Prepare a master mix by adding the Ac-DEVD-AMC substrate to the 2x Reaction Buffer to a final concentration of 100 µM. Add 50 µL of this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.[1]
-
Data Analysis: Subtract the blank reading from all samples. Normalize the fluorescence values to the protein concentration. Calculate the fold change relative to the vehicle control.
Protocol 3: Flow Cytometry Assay for Active Caspase-3/7
This method allows for the quantification of apoptotic cells within a heterogeneous population and can be combined with a viability dye to distinguish between live, apoptotic, and necrotic cells.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
A viability dye (e.g., SYTOX™ AADvanced™, 7-AAD)
-
1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound. Harvest both adherent and suspension cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in 1X PBS or culture medium.
-
Staining:
-
Viability Staining:
-
During the last 5 minutes of the caspase staining incubation, add the viability dye according to the manufacturer's instructions (e.g., 1 µL of 1 mM SYTOX™ AADvanced™).[2]
-
-
Analysis:
-
Analyze the samples on a flow cytometer without washing.
-
Use a 488 nm laser for excitation.
-
Collect green fluorescence (caspase-3/7 activity) using a 530/30 bandpass filter and red fluorescence (dead cells) using a >670 nm longpass or similar filter.
-
-
Data Analysis:
-
Set up compensation and gates using unstained, single-stained, and positive/negative controls.
-
Quantify the percentage of cells in each quadrant: Live (lower left), Apoptotic (lower right), and Necrotic/Late Apoptotic (upper right).
-
Troubleshooting and Considerations
-
High Background: Ensure complete cell lysis in biochemical assays. In flow cytometry, optimize reagent concentrations and check for cell culture stress.
-
Low Signal: Increase incubation time or the amount of cell lysate. Ensure the correct filters are being used for fluorescence/luminescence detection. Confirm that the positive control is inducing apoptosis effectively.
-
Cell Density: Optimize cell seeding density as both over-confluent and sparse cultures can affect apoptosis rates.
-
Reagent Handling: Protect fluorescent and luminescent reagents from light and repeated freeze-thaw cycles.
-
Assay Choice: Luminescent assays generally offer the highest sensitivity. Flow cytometry provides single-cell resolution and allows for multiplexing with other markers. Colorimetric and fluorometric assays are cost-effective and suitable for many applications.
References
Measuring the Degradation Kinetics of BRD4 Induced by CFT-1297
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for measuring the degradation kinetics of Bromodomain-containing protein 4 (BRD4) when induced by the degrader molecule CFT-1297. BRD4 is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other diseases.[1][2] Targeted protein degradation using molecules like this compound, which recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, offers a powerful therapeutic modality.[3][4] Accurate measurement of degradation kinetics is crucial for the development and characterization of such degraders. This guide outlines methodologies for Western blotting, HiBiT assays, and mass spectrometry to determine key kinetic parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
Introduction to BRD4 and Targeted Protein Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a critical role in regulating the transcription of key oncogenes like c-Myc.[1][2] It binds to acetylated histones, recruiting transcriptional machinery to drive gene expression.[2] Its involvement in cancer cell proliferation and survival has made it a prime target for therapeutic intervention.[1]
Targeted protein degradation is a novel therapeutic strategy that eliminates target proteins rather than just inhibiting their function.[6] Heterobifunctional degraders, such as this compound, are small molecules that act as a bridge between a target protein (BRD4) and an E3 ubiquitin ligase (CRBN), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6]
The efficacy of a degrader is characterized by its potency (DC50) and maximal level of degradation (Dmax).[7] Determining the kinetics of degradation—how quickly and to what extent a protein is degraded—is essential for understanding the pharmacological properties of a degrader.[6][7][8]
Signaling Pathways and Mechanisms
BRD4 Signaling Pathway
BRD4 acts as a scaffold protein that binds to acetylated chromatin and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation of target genes, including those involved in cell cycle progression and oncogenesis.[2][9]
Caption: BRD4-mediated transcriptional activation.
Mechanism of Action for this compound
This compound is a heterobifunctional degrader that induces the degradation of BRD4. It contains a ligand that binds to BRD4 and another ligand that binds to the E3 ubiquitin ligase CRBN. This simultaneous binding forms a ternary complex, bringing BRD4 into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.[3][6]
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Protocols
To comprehensively measure BRD4 degradation kinetics, a combination of time-course and dose-response experiments is recommended.
General Experimental Workflow
Caption: General workflow for measuring BRD4 degradation kinetics.
Protocol 1: Western Blotting for BRD4 Degradation
Western blotting is a widely accessible and direct method to visualize and quantify protein levels.[10]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[3]
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control for proteasome-dependent degradation[11]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD4[12]
-
Primary antibody: anti-GAPDH or α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot dose-response curves to determine DC50 and Dmax values.[13]
-
Protocol 2: HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT system is a sensitive, luminescence-based assay that allows for real-time monitoring of protein levels in live cells.[14][15] This requires a cell line where BRD4 is endogenously tagged with the HiBiT peptide.[16]
Materials:
-
HEK293 cells with endogenously tagged HiBiT-BRD4 and stably expressing LgBiT[17][18]
-
This compound stock solution in DMSO
-
White, 96-well assay plates
-
CO2-independent medium
-
Nano-Glo® Endurazine™ Substrate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HiBiT-BRD4 cells in a 96-well plate.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in CO2-independent medium containing the Nano-Glo® substrate.
-
Add the this compound/substrate mix to the cells.
-
-
Measurement:
-
Place the plate in a luminometer pre-heated to 37°C.
-
Measure luminescence at regular intervals (e.g., every 10-15 minutes) for up to 24-48 hours.[16]
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-BRD4.[16]
-
Normalize the data to the time-zero reading for each well.
-
Plot luminescence over time for each concentration to obtain kinetic degradation curves.
-
From these curves, calculate the degradation rate constant (kdeg), DC50, and Dmax.[7][17]
-
Protocol 3: Mass Spectrometry for Global Proteome Analysis
Mass spectrometry (MS)-based proteomics can provide an unbiased and highly quantitative measurement of BRD4 degradation and can also assess the selectivity of the degrader across the entire proteome.[19][20]
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
Lysis buffer compatible with MS (e.g., urea-based buffer)
-
Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide)[21]
-
Proteases (e.g., Trypsin, Lys-C)
-
Sample clean-up materials (e.g., C18 columns)
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as in the Western blot protocol (dose-response or time-course).
-
Lyse cells and quantify protein concentration.
-
-
Protein Digestion:
-
Peptide Clean-up:
-
Desalt the peptide mixture using C18 columns to remove contaminants.[22]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides using proteomics software.
-
Determine the relative abundance of BRD4-derived peptides in treated versus control samples.
-
This will provide a precise quantification of BRD4 degradation and allow for the determination of DC50 and Dmax.
-
Simultaneously, the abundance of thousands of other proteins can be monitored to assess the selectivity of this compound.
-
Data Presentation and Interpretation
The quantitative data obtained from the experiments should be summarized in tables for easy comparison.
Table 1: Dose-Response Degradation of BRD4 by this compound at 24 hours
| This compound Conc. (nM) | % BRD4 Remaining (Western Blot) | % BRD4 Remaining (HiBiT) | % BRD4 Remaining (Mass Spec) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 95 | 98 | 97 |
| 1 | 75 | 80 | 78 |
| 10 | 40 | 45 | 42 |
| 100 | 15 | 10 | 12 |
| 1000 | 10 | 5 | 8 |
| 10000 | 12 | 8 | 10 |
Note: Data are representative examples.
Table 2: Kinetic Parameters for this compound Induced BRD4 Degradation
| Parameter | Western Blot | HiBiT Assay | Mass Spectrometry |
| DC50 (nM) | ~12 | 8.5 | 9.8 |
| Dmax (%) | 90 | 95 | 92 |
| Degradation Half-life (t½) at 100 nM (hours) | ~4 | 3.2 | 3.5 |
Note: Data are representative examples. The degradation half-life is typically determined from time-course experiments.[8]
Conclusion
This application note provides a comprehensive guide with detailed protocols for measuring the degradation kinetics of BRD4 induced by this compound. By employing a combination of Western blotting for direct visualization, HiBiT assays for real-time kinetics, and mass spectrometry for precise quantification and selectivity profiling, researchers can thoroughly characterize the pharmacological effects of this degrader. The resulting kinetic parameters, such as DC50 and Dmax, are critical for the preclinical and clinical development of targeted protein degraders.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target Degradation [worldwide.promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 17. promega.com [promega.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for CFT-1297 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFT-1297 is a potent and selective heterobifunctional degrader designed to target Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4, for ubiquitination and subsequent proteasomal degradation.[1][2] By removing BRD4, a key epigenetic reader and transcriptional co-activator, this compound aims to disrupt oncogenic signaling pathways and inhibit tumor growth. This document provides detailed application notes and protocols for the utilization of this compound in preclinical in vivo xenograft models, offering a guide for evaluating its therapeutic efficacy.
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins, leading to a sustained downstream effect.[3] The degradation of BRD4 has been shown to downregulate key oncogenes such as MYC.
Data Presentation: Efficacy of BRD4 Degraders in Xenograft Models
While specific in vivo efficacy data for this compound has not been publicly detailed, the following table summarizes representative data from preclinical studies of other orally bioavailable BRD4 degraders to provide an expected profile of activity. This data can serve as a benchmark for designing and evaluating studies with this compound.
| Compound | Cancer Model (Cell Line) | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| CFT-2718 | Small-Cell Lung Cancer (LX-36 PDX) | Not Specified | 1.8 mg/kg, once weekly | More effective than CDK9 inhibitor | CFT-2718 is another BRD4 degrader from C4 Therapeutics.[4][5] |
| ARV-771 | Prostate Cancer (VCaP) | Not Specified | 30 mg/kg, daily (subcutaneous) | Tumor regression | A well-characterized BRD4 degrader. |
| QCA570 | Leukemia (RS4;11) | Not Specified | 5 mg/kg, three times weekly (intravenous) | Complete and durable tumor regression | Demonstrates high potency and efficacy. |
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for a successful xenograft study. Cell lines with known sensitivity to BET inhibitors or a dependency on BRD4-regulated pathways are recommended.
Recommended Cell Lines:
-
Hematological Malignancies:
-
Solid Tumors:
In Vivo Xenograft Model Protocol
This protocol outlines the subcutaneous implantation of tumor cells to establish a xenograft model for evaluating the efficacy of this compound.
Materials:
-
Selected cancer cell line
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to your institution's IACUC-approved protocol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Begin measuring tumor volume 2-3 times per week using calipers once the tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
-
This compound Formulation and Administration:
-
Prepare a formulation of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water). The exact formulation may require optimization.
-
Dose the treatment group with this compound via oral gavage at a predetermined schedule and concentration. A starting point could be a daily or twice-daily administration based on pharmacokinetic data, if available.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for all mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weights.
-
Collect blood and tissue samples for pharmacokinetic and pharmacodynamic (e.g., BRD4 levels via Western blot or IHC) analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for the BRD4 degrader this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a this compound in vivo xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plexium.com [plexium.com]
- 7. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and CFT-1297 Treatment for BRD4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer.[1][2][3] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[4][5] Two predominant methods for interrogating and targeting BRD4 function are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological degradation using small molecule degraders like this compound.
This document provides a detailed comparison of these two methodologies, offering comprehensive application notes, experimental protocols, and a summary of expected quantitative outcomes. Lentiviral shRNA delivery facilitates stable, long-term suppression of BRD4 expression by targeting its mRNA for degradation.[6][7] In contrast, this compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the rapid degradation of the BRD4 protein.[3][8] Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results accurately in the context of drug discovery and development.
Data Presentation: Lentiviral shRNA Knockdown vs. This compound Treatment
The following tables summarize the expected quantitative data from experiments comparing the efficacy of lentiviral shRNA-mediated knockdown of BRD4 with this compound-induced degradation.
Table 1: Comparison of BRD4 Protein Reduction
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Reference |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA cleavage | Targeted protein degradation via the ubiquitin-proteasome system | [6][7] |
| Typical Efficiency | >80% reduction in protein levels | >97% maximal degradation (Dmax) | [3][9] |
| Time to Effect | 48-72 hours post-transduction for stable knockdown | Rapid, significant degradation within hours (e.g., 3 hours) | [10][11] |
| Duration of Effect | Stable and long-term in selected cell populations | Transient, dependent on compound half-life and continuous exposure | [10][12] |
Table 2: Functional Cellular Assays
| Assay | Lentiviral shRNA Knockdown (Expected Outcome) | This compound Treatment (Expected Outcome) | Reference |
| MYC mRNA Expression (RT-qPCR) | Significant downregulation | Significant downregulation | [13] |
| Cell Viability (e.g., CellTiter-Glo) | Decreased cell proliferation and viability | Potent inhibition of cell viability (IC50 in low nM range) | [14][15] |
| Apoptosis (e.g., Annexin V Staining) | Induction of apoptosis | Induction of apoptosis | [15][16] |
Table 3: Quantitative Comparison of Efficacy
| Parameter | Lentiviral shRNA Knockdown (Representative Value) | This compound (Representative Value) | Cell Line Context | Reference |
| BRD4 Protein Reduction | ~85% knockdown | ~97% degradation | Varies (e.g., HEK293T, Cancer Cell Lines) | [3][9] |
| MYC Gene Expression Fold Change | ~0.3 (70% reduction) | ~0.2 (80% reduction) | Cancer Cell Lines (e.g., T-ALL) | [16] |
| Cell Viability IC50 | Not typically measured as a single value | ~5 nM | HEK293T | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Protocol 1: Lentiviral shRNA Production and Transduction for BRD4 Knockdown
This protocol outlines the steps for producing lentiviral particles and establishing a stable cell line with BRD4 knockdown.
Materials:
-
HEK293T cells
-
shRNA transfer plasmid targeting BRD4 (pLKO.1 backbone)
-
Packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
Target cancer cell line
-
Polybrene
-
Puromycin
-
0.45 µm filter
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.[17]
-
In a sterile tube, prepare the plasmid mix: combine the shRNA transfer plasmid, packaging plasmid, and envelope plasmid.
-
Add the plasmid mix to Opti-MEM. In a separate tube, add the transfection reagent to Opti-MEM. Combine the two tubes, mix gently, and incubate at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells. Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.[17]
-
-
Lentiviral Supernatant Harvest (Day 3-4):
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C. A second harvest can be performed at 72 hours.[17]
-
-
Transduction of Target Cells (Day 4):
-
Selection of Stable Knockdown Cells (Day 5 onwards):
-
Replace the virus-containing medium with fresh medium containing puromycin. The optimal concentration of puromycin should be determined by a kill curve for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish a stable BRD4 knockdown cell line.[10]
-
Protocol 2: this compound Treatment of Cultured Cells
This protocol describes the treatment of cells with the BRD4 degrader this compound for subsequent analysis.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (6-well or 96-well depending on the downstream assay)
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[12]
-
The incubation time will vary depending on the experiment (e.g., 3-24 hours for Western blot analysis of BRD4 degradation, 72 hours for cell viability assays).[11][15]
-
-
Harvesting:
-
After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR, or cell viability measurement).
-
Protocol 3: Western Blot Analysis of BRD4 Protein Levels
This protocol details the detection and quantification of BRD4 protein levels by Western blot.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-BRD4
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[19]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Protocol 4: RT-qPCR for MYC Gene Expression Analysis
This protocol describes the quantification of MYC mRNA levels by reverse transcription-quantitative polymerase chain reaction.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells using an RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for MYC or the housekeeping gene, and cDNA.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in each sample.
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated/knockdown samples to the control samples.[20]
-
Protocol 5: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP levels.[1]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate cells in an opaque-walled 96-well plate and treat them with lentiviral shRNA or this compound as described in the previous protocols. Include wells with medium only for background measurement.[2]
-
-
Reagent Addition:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
-
Incubation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[2]
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. For this compound, plot a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: BRD4 signaling pathway leading to MYC expression and cell proliferation.
Caption: Experimental workflow for comparing BRD4 shRNA knockdown and this compound.
Caption: Logical relationship of BRD4 targeting methods and their effects.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.promega.com [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. neoplasiaresearch.com [neoplasiaresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete BRD4 Degradation with CFT-1297
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the BRD4 PROTAC® degrader, CFT-1297.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to target Bromodomain-containing protein 4 (BRD4) for degradation.[1] It is a heterobifunctional molecule, meaning it consists of a ligand that binds to BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing BRD4 and CRBN into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4] This targeted degradation leads to the suppression of downstream oncogenes like c-Myc.[3][5]
Q2: What are the expected outcomes of successful BRD4 degradation by this compound?
Successful degradation of BRD4 by this compound is expected to result in a significant reduction in BRD4 protein levels, which can be observed by western blot. This should lead to downstream effects such as the suppression of c-MYC expression and, in cancer cell lines sensitive to BRD4 inhibition, a decrease in cell proliferation and induction of apoptosis.[5][6]
Q3: What is the "hook effect" and how can it affect my results?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[3] This occurs because the bifunctional PROTAC molecule can form non-productive binary complexes by binding independently to either BRD4 or the E3 ligase, rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[3][4] If you are using high concentrations of this compound and observing reduced degradation, it is advisable to test a lower concentration range.[3]
Troubleshooting Incomplete BRD4 Degradation
Problem: I am observing incomplete or no degradation of BRD4 after treating my cells with this compound.
This is a common issue that can arise from several factors related to the compound, the experimental setup, or the specific cell line being used. The following troubleshooting guide will help you identify and resolve the potential causes.
Step 1: Verify Compound Integrity and Experimental Setup
| Possible Cause | Recommended Action |
| PROTAC Integrity | Ensure that this compound has been stored correctly (typically at -20°C or -80°C) to prevent degradation.[3] Verify the quality and purity of the compound from the supplier. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line.[7][8] This will also help identify if the "hook effect" is occurring at higher concentrations.[3] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period for maximal degradation.[3][8] Degradation can be rapid, and the effect might be missed if only late time points are analyzed.[3] |
Step 2: Investigate Cell Line-Specific Factors
| Possible Cause | Recommended Action |
| Low E3 Ligase (CRBN) Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.[3][7] This can be checked by western blot or qPCR. If CRBN expression is low, consider using a different cell line. |
| High BRD4 Synthesis Rate | The rate of new BRD4 protein synthesis might be counteracting the degradation.[4] Shorter treatment times (<6 hours) may reveal more significant degradation before new protein synthesis occurs.[4] |
| Impaired Ubiquitin-Proteasome System (UPS) | To confirm that the UPS is functional in your cells, include a positive control by co-treating with a proteasome inhibitor like MG132.[7][9] This should block the degradation of BRD4 by this compound.[6][7][9] |
| Cellular Uptake Issues | Poor membrane permeability can limit the intracellular concentration of the PROTAC.[3] While direct measurement can be challenging, if other troubleshooting steps fail, this could be a contributing factor. |
Step 3: Confirm the Mechanism of Action
| Possible Cause | Recommended Action |
| Lack of Ternary Complex Formation | The formation of the BRD4-CFT-1297-CRBN ternary complex is essential for degradation.[2][4] You can verify this by performing a co-immunoprecipitation (Co-IP) experiment to pull down BRD4 and blot for CRBN, or vice versa.[4][7] |
Quantitative Data Summary for this compound
The following table summarizes the degradation performance of this compound in a common cell line. Note that these values can be cell-line dependent.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 5 nM | HEK293T | 3 hours | [1][2] |
| Dmax | >97% | HEK293T | 3 hours | [1][2] |
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3][4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[3][7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.[3][7]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the BRD4-CFT-1297-CRBN ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with an optimal concentration of this compound for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[7]
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against BRD4 or CRBN overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[7]
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both BRD4 and CRBN. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.[7]
Visualizations
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: A logical workflow for troubleshooting failed BRD4 degradation experiments.
References
- 1. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to minimize off-target effects of CFT-1297
Welcome to the technical support center for CFT-1297, a potent and selective degrader of the BRD4 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. It functions by forming a ternary complex between BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the degradation of BRD4. BRD4 is a key transcriptional co-activator involved in the regulation of various genes, including those related to cell cycle progression and apoptosis.[3][4] Therefore, treatment with this compound is expected to lead to cell cycle arrest and induction of apoptosis in sensitive cell lines.
Q3: What are the potential off-target effects of this compound?
Potential off-target effects of this compound can be categorized into two main types:
-
CRBN-mediated off-targets: Since this compound utilizes the CRBN E3 ligase, it has the potential to degrade other proteins that are known "neosubstrates" of CRBN when recruited by small molecules. These include the transcription factors IKZF1 (Ikaros) and GSPT1 (eukaryotic peptide chain release factor GTP-binding subunit 3).[1][5][6][7]
-
Target-independent off-targets: These are effects that are not related to the degradation of a specific protein but may be due to the chemical properties of the molecule itself. These effects are generally observed at higher concentrations.
Q4: How can I minimize the "hook effect" with this compound?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations due to the formation of non-productive binary complexes (this compound-BRD4 or this compound-CRBN) instead of the productive ternary complex. To minimize this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for BRD4 degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with BRD4 degradation. | Off-target protein degradation. | 1. Perform global proteomics (see Experimental Protocols) to identify unintended degraded proteins. 2. Validate potential off-targets by Western blot. 3. Test for the degradation of known CRBN neosubstrates (IKZF1, GSPT1).[1][5][6][7] |
| On-target effects of BRD4 degradation are broader than anticipated. | 1. Review the literature for known downstream effects of BRD4 inhibition/degradation in your specific cell type. 2. Perform a washout experiment (see Experimental Protocols) to confirm the phenotype is reversible upon removal of this compound. | |
| High cytotoxicity observed at effective BRD4 degradation concentrations. | Off-target toxicity. | 1. Titrate this compound to the lowest effective concentration that achieves desired BRD4 degradation. 2. Perform a cell viability assay in parallel with your degradation experiments. |
| On-target toxicity due to complete BRD4 removal. | 1. Consider using a lower concentration of this compound for a partial degradation of BRD4. 2. Use a shorter treatment duration. | |
| Variability in experimental results. | Inconsistent compound concentration or cell culture conditions. | 1. Ensure accurate and consistent preparation of this compound dilutions. 2. Maintain consistent cell density, passage number, and culture conditions across experiments. |
| "Hook effect" at higher concentrations. | 1. Perform a detailed dose-response curve to identify the optimal concentration for BRD4 degradation and avoid concentrations that exhibit the hook effect.[2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Reference |
| BRD4 Degradation DC50 | 5 nM | HEK293T | [1] |
| Maximum BRD4 Degradation (Dmax) | >97% | HEK293T | |
| BRD4 Binding Affinity (Kd) | 58 nM | - | [1] |
| CRBN Binding Affinity (Kd) | 2.1 µM | - | [1] |
Note: DC50 and Dmax values can vary between different cell lines and experimental conditions.
Experimental Protocols
Dose-Response Experiment for BRD4 Degradation
This protocol is to determine the optimal concentration of this compound for BRD4 degradation.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential "hook effect".
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 3, 6, 12, or 24 hours). A 3-hour time point is a good starting point based on published data.[1]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of BRD4. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the percentage of BRD4 degradation against the log of the this compound concentration to determine the DC50 value.
Washout Experiment to Confirm On-Target Effects
This protocol helps to distinguish between on-target and off-target effects by observing the recovery of BRD4 levels and the reversal of a phenotype after removing this compound.
Methodology:
-
Treatment: Treat cells with an optimal concentration of this compound (determined from the dose-response experiment) for a specific duration (e.g., 24 hours).
-
Washout: After the treatment period, remove the medium containing this compound. Wash the cells three times with fresh, pre-warmed medium.
-
Recovery: Add fresh medium to the cells and incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to allow for protein re-synthesis.
-
Analysis:
-
Western Blot: Harvest cells at each time point and perform a Western blot to monitor the recovery of BRD4 protein levels.
-
Phenotypic Assay: At each time point, perform the relevant phenotypic assay to see if the observed effect is reversed as BRD4 levels recover.
-
Global Proteomics to Identify Off-Target Proteins
This protocol outlines a general workflow for identifying off-target proteins of this compound using mass spectrometry.
Methodology:
-
Cell Treatment: Treat your cells with an optimal concentration of this compound and a vehicle control for a specific time (a shorter time point, e.g., 6-12 hours, is often preferred to enrich for direct targets).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound treated and vehicle control groups. Proteins that show a statistically significant decrease in abundance are potential off-targets and should be validated by other methods (e.g., Western blot).
Visualizations
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Optimizing CFT-1297 incubation time for maximum degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CFT-1297 for targeted protein degradation experiments.
Optimizing Incubation Time for Maximum Degradation of BRD4
This guide provides data-driven insights and detailed protocols to determine the optimal incubation time for achieving maximum degradation of the target protein, Bromodomain-containing protein 4 (BRD4), using this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound-mediated BRD4 degradation based on available studies.
| Parameter | Value | Cell Line | Incubation Time | Notes |
| DC₅₀ | 5 nM | HEK293T | 3 hours | The half-maximal degradation concentration.[1][2] |
| Dₘₐₓ (Eₘₐₓ) | >97% (3% remaining) | HEK293T | 3 hours | The maximum degradation percentage observed.[1][2] |
| Mechanism | Ternary Complex Formation | N/A | N/A | This compound facilitates the interaction between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4][5] |
Experimental Protocol: Time-Course Analysis of BRD4 Degradation
This protocol outlines a typical experiment to determine the optimal incubation time for BRD4 degradation by this compound.
Objective: To identify the incubation time that results in the most significant reduction of BRD4 protein levels upon treatment with this compound.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to the desired final concentrations. A concentration of 5 nM is a good starting point based on the known DC₅₀.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add fresh medium containing either this compound at the desired concentration or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for various time points (e.g., 1, 3, 6, 12, and 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 degradation for each time point relative to the vehicle control.
-
Plot the percentage of BRD4 remaining against the incubation time to identify the optimal duration for maximum degradation.
-
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound-mediated BRD4 degradation pathway.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected level of BRD4 degradation at 3 hours with 5 nM this compound. What could be the issue?
A1: Several factors could contribute to this:
-
Cell Line Differences: The reported DC₅₀ and Dₘₐₓ were determined in HEK293T cells.[1][2] Different cell lines may have varying levels of BRD4, CRBN, or other components of the ubiquitin-proteasome system, leading to different degradation kinetics. We recommend performing a dose-response experiment in your specific cell line to determine the optimal concentration.
-
Cell Confluency: High cell confluency can sometimes affect drug uptake and cellular responses. Ensure you are using a consistent and optimal cell density for your experiments.
-
Compound Activity: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to compound degradation.
-
Antibody Performance: Ensure your primary antibody for BRD4 is specific and sensitive enough to detect changes in protein levels.
Q2: Is a 3-hour incubation time always optimal for maximum degradation?
A2: Not necessarily. While significant degradation is observed at 3 hours, this represents a single time point.[1][2] The peak of degradation may occur earlier or later. A time-course experiment (as described in the protocol above) is crucial to determine the point of maximum degradation and to observe any potential for protein recovery at later time points.
Q3: I am observing a "hook effect" in my dose-response experiments. What does this mean and how can I avoid it?
A3: The "hook effect" is characterized by a decrease in degradation at very high concentrations of the degrader. This occurs when excess this compound independently binds to BRD4 and CRBN, preventing the formation of the productive ternary complex.[2] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations.
Q4: Can I use a different method besides Western blotting to measure BRD4 degradation?
A4: Yes, other methods can be used to quantify protein levels, such as:
-
Mass Spectrometry (MS)-based proteomics: This can provide a more global and unbiased view of protein degradation.
-
Flow Cytometry: If you have a good antibody for intracellular staining, you can measure protein levels on a single-cell basis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay that can be used to measure protein levels in cell lysates.
The choice of method will depend on the specific requirements of your experiment, throughput needs, and available equipment.
Q5: What is the significance of ternary complex formation in the action of this compound?
A5: The formation of a stable ternary complex, consisting of BRD4, this compound, and CRBN, is the pivotal event that initiates the degradation process.[4] The stability and conformation of this complex are critical for the efficient polyubiquitination of BRD4, which subsequently marks it for destruction by the proteasome. Studies have shown that this compound promotes a cooperative formation of this complex.[3][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing CFT-1297 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFT-1297. The following information is designed to address potential solubility issues in cell culture media and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional protein degrader. It is designed to recruit the BRD4 protein to the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2][3] This process involves the formation of a ternary complex consisting of this compound, the BRD4 protein, and the E3 ligase Cereblon (CRBN).[1][2][4]
Q2: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause?
A2: Precipitation of small molecules like this compound in cell culture media can be due to several factors. Protein degraders are often large and hydrophobic molecules, which can lead to poor solubility in aqueous solutions like cell culture media.[5][6] The issue could stem from improper stock solution preparation, high final concentration in the media, or interactions with media components.[7][8][9]
Q3: How should I prepare my stock solution of this compound to minimize solubility issues?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO.[7][10] Ensure the compound is fully dissolved in the solvent. Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve it.[7]
Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture media should typically be kept at or below 0.1% (v/v).[7] Exceeding this concentration may improve the solubility of this compound but could also negatively impact cell health.
Q5: My this compound precipitated upon addition to the cell culture medium. What can I do?
A5: This can happen if a concentrated stock solution is added directly to the aqueous medium. To prevent this, it is best to perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture media with vigorous mixing to ensure rapid and even dispersion.[7]
Troubleshooting Guide
Issue: Precipitate formation in cell culture media
If you observe a precipitate after adding this compound to your cell culture, follow these troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many protein degraders, may have limited solubility in aqueous-based cell culture media due to its hydrophobic nature.[5] | - Prepare a high-concentration stock solution in 100% DMSO. - Minimize the final DMSO concentration in the culture media (≤0.1%).[7] - Perform the final dilution step in pre-warmed media with vigorous mixing.[7] |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage or supersaturation. | - Visually inspect the stock solution for precipitate before each use. - If precipitate is present, gently warm the vial (e.g., 37°C water bath) and vortex to redissolve.[7] - Prepare fresh stock solutions regularly. |
| Interaction with Media Components | Components in the cell culture media, such as salts or proteins in serum, can sometimes interact with the compound and cause it to precipitate.[8][9] | - Test the solubility of this compound in a small volume of your specific cell culture medium before treating your cells. - Consider using a serum-free medium for a short treatment duration if compatibility is an issue. |
| Temperature Fluctuations | Temperature shifts, such as moving media from a refrigerator to an incubator, can cause components to precipitate out of the solution.[9] | - Always pre-warm the cell culture medium to 37°C before adding this compound. |
Experimental Protocols
Protocol: Determining the Apparent Solubility of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution into pre-warmed (37°C) cell culture medium in microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).
-
Mixing: Immediately after adding the stock solution to the media, vortex each tube thoroughly to ensure rapid mixing.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours to mimic cell culture conditions.
-
Observation: Visually inspect each tube for any signs of precipitation, such as cloudiness, haziness, or visible particles. For a more sensitive assessment, examine a small aliquot under a microscope.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound leading to BRD4 degradation.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation in media.
References
- 1. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Why is CFT-1297 not inducing apoptosis in my cell line?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CFT-1297 who are not observing the expected apoptotic response in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary function is not to directly induce apoptosis, but to trigger the degradation of a specific target protein. This compound recruits the target protein, Bromodomain-containing protein 4 (BRD4), to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination of BRD4, marking it for destruction by the proteasome.[2] Apoptosis, if it occurs, is a downstream consequence of BRD4 depletion in cell lines that depend on BRD4 for survival.
Q2: Is apoptosis the expected outcome of this compound treatment in all cell lines?
A2: No. The cellular outcome following BRD4 degradation is highly context-dependent. While some cancer cell lines are "addicted" to BRD4 for survival and will undergo apoptosis upon its removal, others may exhibit different phenotypes such as cell cycle arrest or senescence.[3][4] In some cell lines, BRD4 degradation may have minimal impact on viability. The response is often dictated by the cell's genetic background, including the status of tumor suppressor genes like p53 and the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.[5][6]
Q3: What are the essential cellular components for this compound activity?
A3: For this compound to function, three key components must be present and functional within the cell line:
-
The Target: Bromodomain-containing protein 4 (BRD4).
-
The E3 Ligase: The Cereblon (CRBN) E3 ubiquitin ligase complex.
-
The Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.
A defect or absence of any of these components will render the drug ineffective.
Q4: How long does it typically take to observe apoptosis after this compound treatment?
A4: The induction of apoptosis is a secondary effect of BRD4 degradation and can be significantly delayed compared to the initial protein loss. BRD4 degradation can often be detected by Western blot within a few hours (e.g., 3 hours).[1] However, the subsequent commitment to apoptosis may take much longer, typically in the range of 24 to 72 hours, as the cell first needs to respond to the loss of BRD4-regulated gene expression. A time-course experiment is essential to determine the optimal endpoint for your specific cell line.
Troubleshooting Guide: Why is this compound Not Inducing Apoptosis?
If you are not observing apoptosis in your cell line following treatment with this compound, it is crucial to systematically troubleshoot the experiment. The issue can generally be traced to one of three areas: the drug's activity, the biological model, or the experimental setup.
Caption: A troubleshooting workflow for diagnosing the lack of apoptosis with this compound.
Section 1: Confirming Drug Activity and Target Engagement
Your first step is to confirm that this compound is actively degrading BRD4 in your specific cell line. Without target degradation, no downstream effects can be expected.
Table 1: Troubleshooting Drug Activity
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No BRD4 degradation observed via Western Blot. | 1. Compound Inactivity: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration used is too low for effective ternary complex formation. 3. The "Hook Effect": The concentration is too high, leading to the formation of binary complexes (Target-Degrader or Ligase-Degrader) instead of the productive ternary complex. This is a common phenomenon for PROTACs.[1][7] | 1. Use a fresh aliquot of the compound. Ensure it is stored as recommended by the supplier, protected from light and repeated freeze-thaw cycles. 2. & 3. Perform a dose-response experiment analyzing BRD4 levels by Western blot. Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and to check for the hook effect at higher concentrations. |
| BRD4 degradation is confirmed, but no apoptosis. | 1. Insufficient Degradation: The level of BRD4 knockdown is not sufficient to trigger a biological response. 2. Transient Effect: BRD4 protein may be rapidly re-synthesized, blunting the effect of the degrader. | 1. Aim for >80% degradation. If degradation is partial, consider increasing incubation time. 2. Perform a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to assess the duration of BRD4 knockdown. |
Caption: Mechanism of this compound-mediated BRD4 degradation.
Section 2: Verifying the Biological Model
If BRD4 degradation is confirmed, the issue may lie with the cell line itself. It may be resistant to the effects of BRD4 loss.
Table 2: Troubleshooting the Cell Line Model
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Cell viability is unaffected despite BRD4 degradation. | 1. Lack of BRD4 Dependency: The cell line's survival is not critically dependent on BRD4. 2. Expression of Key Components: The cell line may have low or absent expression of CRBN, the required E3 ligase.[8] 3. Acquired Resistance: The cell line may have mutations in BRD4 that prevent binding to this compound or mutations in CRBN that disrupt the formation of a functional ternary complex.[8] 4. Bypass Pathways: Other signaling pathways (e.g., PI3K/AKT/mTOR) may be constitutively active, allowing the cells to bypass the need for BRD4-mediated transcription.[9] | 1. Review literature to see if your cell line is a known model for BRD4 dependency. Consider testing a known sensitive cell line (e.g., certain breast cancer or AML lines) as a positive control. 2. Check for CRBN expression via Western Blot or RT-qPCR. If CRBN is absent, the degrader will not work. 3. Consider sequencing the CRBN and BRD4 genes in your cell line if you suspect resistance. 4. Profile the activation status of common survival pathways. Combination therapy with an inhibitor of a bypass pathway may be required to induce apoptosis. |
| Cells arrest in the cell cycle but do not undergo apoptosis. | 1. Functional Apoptotic Machinery: The cell line may have defects in the apoptotic pathway, such as mutated or deleted p53, or high expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1).[4][6] 2. Senescence: BRD4 loss can induce a senescent state rather than apoptosis in some contexts. | 1. Check the status of p53 and the expression levels of Bcl-2 family proteins. Use a potent, direct apoptosis inducer (e.g., Staurosporine) as a positive control to confirm the cell line can undergo apoptosis.[10] 2. Assay for markers of senescence, such as SA-β-galactosidase staining. |
Section 3: Optimizing Experimental and Assay Conditions
Finally, the lack of observed apoptosis could be due to suboptimal experimental parameters or the method used for detection.
Table 3: Troubleshooting Experimental and Assay Parameters
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Inconsistent results between experiments. | 1. Cell Health and Density: Cells may be unhealthy, too confluent, or in a different growth phase, which can significantly alter their response to treatment. 2. Reagent Variability: Inconsistent preparation of the drug stock solution. | 1. Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Regularly check for mycoplasma contamination. 2. Prepare fresh serial dilutions for each experiment from a concentrated, validated stock. |
| Apoptosis assay shows no signal. | 1. Incorrect Time Point: The assay is being performed too early, before the apoptotic cascade has been fully initiated. 2. Assay Sensitivity/Type: The chosen assay may not be optimal for your system. For example, a caspase activity assay will not work if the key caspases are not expressed or are inhibited. | 1. Perform a time-course experiment, measuring apoptosis at 24, 48, and 72 hours post-treatment. 2. Use at least two different methods to confirm the result. A combination of Annexin V/PI staining (detecting membrane changes) and a functional assay like PARP cleavage by Western blot is recommended. |
Table 4: Comparison of Common Apoptosis Detection Methods
| Assay Method | Principle | Pros | Cons |
|---|---|---|---|
| Annexin V / Propidium Iodide (PI) Staining | Detects translocation of phosphatidylserine to the outer cell membrane (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). | Distinguishes between early/late apoptosis and necrosis. Quantitative via flow cytometry. | Can be prone to artifacts from rough cell handling. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3/7) using a fluorescent or colorimetric substrate. | Measures a key functional event in apoptosis. Can be very sensitive. | Ineffective if caspase activation is blocked upstream or if caspases are not expressed. |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks. | Good for late-stage apoptosis. Can be used in tissue sections (IHC). | Can also label necrotic cells. May not detect early apoptotic stages. |
| PARP Cleavage Western Blot | Detects the cleavage of PARP-1 (a substrate of Caspase-3) from its full-length form (~116 kDa) to a smaller fragment (~89 kDa). | A specific and widely accepted hallmark of caspase-dependent apoptosis. | Not quantitative. Requires cell lysis and Western blotting expertise. |
Key Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also probe a separate membrane or strip and re-probe for a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of BRD4 degradation relative to the loading control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 12-well plate. Treat with the optimal degradation concentration of this compound (determined from Protocol 1) and a vehicle control for desired time points (e.g., 24, 48, 72 hours). Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin briefly and neutralize. Combine all cells from each well.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Why Senescent Cells Are Resistant to Apoptosis: An Insight for Senolytic Development [frontiersin.org]
- 5. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: Inducers, Inhibitors, Activators and Regulators | Bio-Techne [bio-techne.com]
Technical Support Center: Interpreting Unexpected Results from a CFT-1297 Experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CFT-1297 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][2][3]
Q2: What are the key parameters to measure in a this compound experiment?
The primary parameters to measure are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of this compound required to degrade 50% of the target protein, while Dmax is the percentage of protein degradation achieved at the optimal concentration.[4] These are typically determined by performing a dose-response experiment and analyzing protein levels by Western blot.
Q3: What are some common reasons for a lack of BRD4 degradation with this compound?
Several factors can lead to a lack of BRD4 degradation. These include suboptimal concentrations of this compound, low expression levels of BRD4 or the E3 ligase CRBN in the chosen cell line, issues with the ubiquitin-proteasome system (UPS), or poor cell permeability of the compound.[5][6]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases. This occurs because the PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5][7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]
Troubleshooting Guide
Issue 1: No or minimal BRD4 degradation observed.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect".[5] |
| Low BRD4 or CRBN Expression | Confirm the expression levels of both BRD4 and CRBN in your cell line using Western blot. If expression is low, consider using a different cell line known to have higher expression.[6] |
| Inactive Ubiquitin-Proteasome System (UPS) | Treat cells with a known proteasome inhibitor (e.g., MG132) as a positive control. If MG132 does not prevent the degradation of a known proteasome substrate, there may be an issue with the UPS in your cells.[6][8] |
| Compound Instability | Assess the stability of your this compound stock solution and in the cell culture medium over the time course of your experiment. |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, issues can arise. If possible, use a positive control PROTAC known to work in your cell system to verify experimental conditions. |
Issue 2: High variability in BRD4 degradation between experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell culture conditions, including cell passage number, confluency, and seeding density, as these can affect protein expression and UPS efficiency.[5] |
| Variable Treatment Times | Ensure consistent incubation times with this compound across all experiments. A time-course experiment can help determine the optimal treatment duration. |
| Inconsistent Lysis or Western Blot Protocol | Use a standardized lysis buffer and Western blot protocol. Ensure complete lysis and consistent protein loading. |
Issue 3: Unexpected off-target effects or cellular toxicity.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of other BET family members | Due to the high homology in the bromodomains, this compound may also degrade BRD2 and BRD3. Assess the levels of these proteins by Western blot to determine the selectivity of this compound in your system.[6] |
| Off-target degradation of other proteins | The formation of a ternary complex can sometimes lead to the degradation of proteins other than the intended target.[7] Consider performing proteome-wide analysis to identify potential off-target effects. |
| General Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between targeted degradation and general cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation (DC50/Dmax Determination)
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 8-12 concentrations ranging from 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells once with cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or α-Tubulin).[4]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Plot the normalized BRD4 levels against the log of the this compound concentration to determine DC50 and Dmax values.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble BRD4 protein by Western blot or other protein quantification methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
Visualizations
References
- 1. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the hook effect in CFT-1297 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the hook effect in CFT-1297 assays.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of a this compound assay?
A1: The hook effect, also known as the prozone effect, is an immunological phenomenon that can lead to falsely low or negative results in immunoassays when the concentration of the analyte is very high.[1][2][3] In a this compound assay, which may be a sandwich immunoassay format (e.g., ELISA or AlphaLISA) designed to measure ternary complex formation or protein degradation, an excessively high concentration of the analyte can saturate both the capture and detection antibodies, preventing the formation of the antibody-analyte-antibody "sandwich".[4] This leads to a decrease in the assay signal at very high analyte concentrations, creating a "hook" shape on the dose-response curve.
Q2: How can I identify if my this compound assay results are affected by the hook effect?
A2: A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is known or suspected to have a high concentration of the analyte. If you observe that a highly concentrated sample gives a signal that is similar to or lower than a more dilute sample, you are likely encountering the hook effect.[5] The definitive method for identifying the hook effect is to perform a serial dilution of the sample.[6][7]
Q3: What is the primary method to control for the hook effect?
A3: The most common and effective method to control for the hook effect is to analyze samples at multiple dilutions.[2][6][7] By testing a serial dilution of your sample, you can identify a dilution that falls within the optimal quantitative range of the assay, thus avoiding the signal suppression seen at high concentrations.
Q4: Can the hook effect lead to a false negative result?
Troubleshooting Guide
Issue: Unexpectedly low signal in a high-concentration sample.
Possible Cause: You may be observing the hook effect due to an excessively high analyte concentration in your sample.
Solution:
-
Perform a Serial Dilution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000, 1:10,000) using the appropriate assay buffer.
-
Re-run the Assay: Analyze the diluted samples in your this compound assay.
-
Analyze the Results: If the hook effect was present, you will observe an increase in the signal with increasing dilution, followed by a decrease as the analyte concentration becomes too low. The dilution that gives the highest reading before starting to decrease is the most accurate for quantitation.
Experimental Protocols
Protocol: Serial Dilution to Control for the Hook Effect
This protocol outlines the steps to perform a serial dilution of a sample to identify and mitigate the hook effect in a this compound assay.
Materials:
-
Sample with suspected high analyte concentration
-
Assay-specific dilution buffer
-
Micropipettes and sterile tips
-
Microcentrifuge tubes or a 96-well dilution plate
-
Vortex mixer
Procedure:
-
Prepare Initial Dilution (1:10):
-
Label a microcentrifuge tube "1:10".
-
Add 90 µL of assay dilution buffer to the tube.
-
Add 10 µL of your sample to the tube.
-
Mix thoroughly by pipetting up and down or by gentle vortexing.
-
-
Prepare Subsequent Dilutions (1:100, 1:1000, 1:10,000):
-
Label three additional microcentrifuge tubes "1:100", "1:1000", and "1:10,000".
-
Add 90 µL of assay dilution buffer to each of these tubes.
-
Transfer 10 µL from the "1:10" dilution tube to the "1:100" tube and mix well. This creates a 1:100 dilution.
-
Transfer 10 µL from the "1:100" dilution tube to the "1:1000" tube and mix well. This creates a 1:1000 dilution.
-
Transfer 10 µL from the "1:1000" dilution tube to the "1:10,000" tube and mix well. This creates a 1:10,000 dilution.
-
-
Assay Analysis:
-
Run the undiluted sample and all prepared dilutions (1:10, 1:100, 1:1000, 1:10,000) in your this compound assay according to the manufacturer's protocol.
-
Include appropriate controls and standards.
-
-
Data Interpretation:
-
Record the signal (e.g., absorbance, fluorescence, luminescence) for the undiluted sample and each dilution.
-
Calculate the final concentration by multiplying the measured concentration by the dilution factor.
-
Identify the dilution at which the back-calculated concentration is highest and consistent with the next dilution in the series. This indicates you have overcome the hook effect.
-
Data Presentation
Table 1: Example Data from a Serial Dilution Experiment to Mitigate the Hook Effect
| Sample Dilution | Raw Signal (Units) | Calculated Concentration (ng/mL) | Dilution Factor | Final Concentration (ng/mL) | Observation |
| Undiluted | 1500 | 150 | 1 | 150 | Potential Hook Effect |
| 1:10 | 3500 | 350 | 10 | 3500 | Signal Increased |
| 1:100 | 4500 | 450 | 100 | 45000 | Peak Signal |
| 1:1000 | 2500 | 250 | 1000 | 250000 | Signal Decreasing |
| 1:10,000 | 500 | 50 | 10,000 | 500000 | Within Linear Range |
In this example, the undiluted sample shows a low signal. As the sample is diluted, the signal increases, peaking at the 1:100 dilution. This indicates that the undiluted and 1:10 dilutions were affected by the hook effect. The most accurate quantification would be derived from the 1:1000 or 1:10,000 dilution, assuming they fall within the linear range of the standard curve.
Mandatory Visualization
Caption: Workflow for identifying and controlling for the hook effect in this compound assays.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 6. Clinical utility of serial serum dilutions for HLA antibody interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CFT-1297 Efficiency in Primary Cells
Welcome to the technical support center for CFT-1297. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD4 protein, with a specific focus on experiments involving primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of the BRD4 (Bromodomain-containing protein 4) protein. It functions by simultaneously binding to BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This event-driven mechanism allows for the catalytic removal of BRD4, leading to a sustained downstream effect on gene transcription.
Q2: What is the reported efficiency of this compound in vitro?
A2: In human embryonic kidney (HEK) 293T cells, this compound has demonstrated high potency with a DC50 (concentration for 50% degradation) of 5 nM and a Dmax (maximum degradation) of 97% after a 3-hour treatment.[1][2] It is important to note that efficiency can vary significantly in different cell types, especially in primary cells.
Q3: Why is it more challenging to achieve high efficiency with this compound in primary cells compared to cell lines?
A3: Primary cells present several challenges for PROTAC efficacy compared to immortalized cell lines:
-
Lower Permeability: Primary cells can have different membrane compositions and efflux pump expression, potentially reducing the intracellular concentration of this compound.
-
Variable E3 Ligase Expression: The expression levels of CRBN, the E3 ligase recruited by this compound, can vary between different primary cell types and donors, directly impacting the efficiency of ternary complex formation and subsequent degradation.
-
Cellular Quiescence: Many primary cells are in a quiescent or slowly dividing state, which can affect the efficiency of the ubiquitin-proteasome system.
-
Higher Protein Turnover: Some primary cells may have a higher basal turnover rate of BRD4, requiring more efficient degradation to achieve a significant reduction in protein levels.
-
Donor-to-Donor Variability: Genetic and physiological differences between donors can lead to significant variability in experimental outcomes.
Q4: How do I determine the optimal concentration and treatment time for this compound in my primary cells?
A4: The optimal conditions must be determined empirically for each primary cell type.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50 and Dmax.
-
Time-Course Experiment: Use a concentration at or near the determined DC50 and measure BRD4 degradation at multiple time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to find the optimal treatment duration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells.
| Issue | Potential Cause | Recommended Action |
| No or Low BRD4 Degradation | 1. Suboptimal Concentration: Incorrect concentration of this compound. | Perform a full dose-response curve to identify the optimal concentration. Be mindful of the "hook effect" at very high concentrations. |
| 2. Insufficient Treatment Time: The incubation time may be too short for effective degradation in slower-metabolizing primary cells. | Conduct a time-course experiment to determine the optimal degradation window. | |
| 3. Low CRBN Expression: The primary cells may have low endogenous levels of the CRBN E3 ligase. | Verify CRBN expression levels in your primary cell type via Western blot or qPCR. If low, consider using a PROTAC that recruits a different, more highly expressed E3 ligase if available. | |
| 4. Poor Cell Permeability: this compound may not be efficiently entering the primary cells. | While difficult to modify, ensure optimal cell health and culture conditions. Consider using cell-penetrating peptide conjugation if feasible, though this would be a significant modification. | |
| 5. Proteasome Inhibition: Other components in the culture media or intrinsic cellular properties may be inhibiting proteasome activity. | Include a positive control for proteasome function, such as treatment with a known proteasome inhibitor like MG132 alongside a control protein degradation experiment. | |
| High Dmax (Incomplete Degradation) | 1. High BRD4 Synthesis Rate: The rate of new BRD4 protein synthesis may be counteracting the degradation. | Try a shorter treatment time to observe more profound degradation before new synthesis occurs. A time-course experiment is crucial here. |
| 2. "Hook Effect": At very high concentrations, this compound can form non-productive binary complexes (this compound-BRD4 or this compound-CRBN) instead of the required ternary complex. | Perform a detailed dose-response curve, including lower concentrations, to see if degradation improves. | |
| 3. Suboptimal Ternary Complex Stability: The BRD4-CFT-1297-CRBN complex may be unstable in the specific primary cell environment. | While difficult to directly modulate, ensuring optimal cell health and minimizing experimental stress can help. Co-immunoprecipitation experiments can be used to assess ternary complex formation. | |
| High Variability Between Experiments/Donors | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or health. | Standardize cell isolation and culture protocols. Use cells within a defined passage number range (if applicable) and ensure consistent seeding densities. |
| 2. Donor-to-Donor Variability: Inherent biological differences between primary cell donors. | Whenever possible, use cells from multiple donors to assess the range of responses. Report data with clear indications of donor variability. | |
| 3. Compound Instability: this compound may be unstable in the cell culture medium over longer incubation times. | Assess the stability of this compound in your specific primary cell culture medium over the time course of your experiment. |
Quantitative Data Summary
While specific data for this compound in primary cells is not yet widely published, the following table provides a summary of its known performance in a common cell line and comparative data for other BRD4 PROTACs in relevant cell types. This information can serve as a starting point for designing experiments in primary cells.
| Compound | Target | Cell Type | DC50 | Dmax | Reference |
| This compound | BRD4 | HEK293T | 5 nM | 97% | [1][2] |
| ARV-825 | BRD4 | Primary T-ALL cells | < 100 nM (IC50) | Not Reported | [3][4][5] |
| dBET1 | BRD4 | Primary CML cells | Effective at inhibiting proliferation | Not Reported | [6] |
| MZ1 | BRD4 | HeLa | ~100 nM | >90% | [7] |
Note: IC50 for cell viability is often reported in primary cancer cell studies and can be influenced by factors beyond protein degradation.
Experimental Protocols
Protocol 1: General Protocol for BRD4 Degradation Assay in Primary Immune Cells (e.g., T-cells, Macrophages)
-
Isolation and Culture:
-
Isolate primary immune cells from whole blood or tissue using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for specific subpopulations).
-
Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and relevant cytokines to maintain viability and function).
-
Allow cells to rest and acclimatize for a short period (e.g., 2-4 hours) before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for your dose-response or time-course experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the primary cells (typically <0.1%).
-
Include a vehicle control (DMSO only).
-
Add the this compound dilutions to the cells and incubate for the desired duration at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for BRD4.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin).
-
Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat a larger quantity of primary cells with an effective concentration of this compound (e.g., 3-5x DC50) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against CRBN overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Perform Western blotting on the eluted samples and probe for the presence of BRD4. The detection of BRD4 in the CRBN immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of this compound and its downstream effects.
References
- 1. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Your Research with CFT-1297: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with CFT-1297, a potent and selective PROTAC degrader of BRD4. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically target the BRD4 (Bromodomain-containing protein 4) for degradation. Its structure consists of a ligand that binds to the BD1 domain of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BRD4 and CRBN into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome machinery.[1][2] This mechanism is depicted in the signaling pathway diagram below.
Q2: What are the key parameters of this compound's activity?
In HEK293T cells, this compound has been shown to be a potent degrader of BRD4 with a DC50 of 5 nM and a Dmax (maximum degradation) of 97% after 3 hours of treatment.[3]
Q3: How does this compound bind to its targets?
This compound exhibits a binding affinity (Kd) of 58 nM for the first bromodomain (BD1) of BRD4 and a weaker binding affinity of 2.1 µM for the E3 ligase CRBN.[1]
Troubleshooting Guide
Problem 1: Suboptimal or no degradation of BRD4 is observed.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. While the reported DC50 in HEK293T cells is 5 nM, the optimal concentration can vary between cell types. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to identify the ideal working concentration.
-
-
Possible Cause 2: The "Hook Effect".
-
Solution: At very high concentrations, PROTACs can sometimes show reduced degradation efficiency. This is known as the "hook effect," where the formation of binary complexes (this compound with either BRD4 or CRBN alone) outcompetes the formation of the productive ternary complex (BRD4-CFT-1297-CRBN).[4][5] If you observe decreased degradation at higher concentrations in your dose-response curve, it is indicative of the hook effect. Using concentrations at or near the DC50 value is recommended to avoid this phenomenon.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Possible Cause 4: Low Expression of CRBN in the Cell Line.
-
Solution: The efficacy of this compound is dependent on the expression of its target E3 ligase, CRBN. Verify the expression level of CRBN in your cell line of interest using techniques like Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN expression.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Cell Health and Passage Number.
-
Solution: Ensure that cells are healthy and within a consistent and low passage number range for all experiments. Cellular stress and high passage numbers can alter protein expression levels, including BRD4 and components of the ubiquitin-proteasome system, leading to variability in results.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. When preparing working dilutions in cell culture media, use them immediately to minimize potential degradation of the compound.
-
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| DC50 | 5 nM | HEK293T | [3] |
| Dmax | 97% (at 3 hours) | HEK293T | [3] |
| BRD4(BD1) Binding Affinity (Kd) | 58 nM | N/A | [1] |
| CRBN Binding Affinity (Kd) | 2.1 µM | N/A | [1] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol provides a general framework for assessing the degradation of BRD4 in response to this compound treatment using Western blotting.
-
Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for BRD4 and a loading control (e.g., GAPDH or β-actin). Normalize the BRD4 signal to the loading control and compare the levels in treated versus vehicle control samples to determine the percentage of degradation.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated BRD4 degradation.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A logical workflow for troubleshooting lack of BRD4 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BRD4 Degraders: CFT-1297 vs. dBET6
In the rapidly evolving field of targeted protein degradation, heterobifunctional degraders have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two prominent BRD4-targeting PROTACs (Proteolysis Targeting Chimeras): CFT-1297 and dBET6. Both molecules are designed to induce the degradation of the epigenetic reader protein BRD4, a key regulator of oncogene transcription, thereby offering a promising avenue for cancer therapy. This comparison is intended for researchers, scientists, and drug development professionals, providing objective performance data and detailed experimental methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and dBET6 operate through the PROTAC mechanism. They are chimeric molecules featuring a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. A key difference lies in the specific E3 ligase they recruit; both this compound and dBET6 utilize the Cereblon (CRBN) E3 ligase.
The efficiency of this process is influenced by the stability and cooperativity of the ternary complex formed between BRD4, the degrader, and the E3 ligase. Studies have shown that this compound exhibits positive cooperativity in the formation of the BRD4-degrader-CRBN ternary complex, which may contribute to its potent degradation activity. In contrast, dBET6 has been reported to have a more neutral or even negative cooperativity in ternary complex formation, yet it remains a highly effective degrader.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and dBET6, focusing on their degradation efficiency and binding affinities.
Table 1: In Vitro Degradation of BRD4
| Parameter | This compound | dBET6 | Cell Line | Assay Conditions | Reference |
| DC50 | 5 nM | 6 nM | HEK293T | 3-hour treatment | [1] |
| Dmax | >97% | >97% | HEK293T | 3-hour treatment | [1] |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities
| Parameter | This compound | dBET6 | Target | Assay | Reference |
| IC50 (BRD4 binding) | Not explicitly reported | 14 nM | BRD4 | Not specified | [2][3] |
IC50: The concentration of the molecule required to inhibit 50% of the target's activity or binding.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for Western Blotting to assess protein degradation and a Cell Viability Assay to measure the antiproliferative effects of the degraders.
Western Blotting for BRD4 Degradation
This protocol is a standard method to visualize and quantify the reduction in BRD4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or dBET6 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 3, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the effect of BRD4 degradation on cell proliferation and survival.
-
Cell Seeding:
-
Seed cancer cells in an opaque-walled 96-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or dBET6. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Read the luminescence using a plate reader.
-
Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value for cell growth inhibition.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of BRD4 degradation by PROTACs this compound and dBET6.
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Conclusion
Both this compound and dBET6 are potent degraders of BRD4, demonstrating high efficacy in vitro. The available data suggests they have very similar degradation potencies in HEK293T cells, with DC50 values in the low nanomolar range. While dBET6 has been more extensively characterized in the public literature, particularly in hematological malignancies, this compound shows promise with its favorable ternary complex formation dynamics.
The choice between these two degraders for research purposes may depend on the specific experimental context, such as the cancer type being investigated and the desired pharmacokinetic properties for in vivo studies, for which more data on this compound is needed for a direct comparison. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising BRD4 degraders.
References
A Head-to-Head Battle of Molecular Glues: Comparing the Cooperativity of CFT-1297 and dBET6 in BRD4 Degradation
In the rapidly evolving field of targeted protein degradation, the efficacy of proteolysis-targeting chimeras (PROTACs) is critically dependent on their ability to induce and stabilize a ternary complex between a target protein and an E3 ubiquitin ligase. This guide provides a detailed comparison of the cooperativity of two prominent BET-targeting PROTACs, CFT-1297 and dBET6, which both recruit the E3 ligase Cereblon (CRBN) to degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
This document summarizes key quantitative data, outlines detailed experimental protocols for assessing cooperativity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Unveiling the Cooperativity Landscape: this compound vs. dBET6
The formation of a stable ternary complex (BRD4-PROTAC-CRBN) is a pivotal event in the degradation cascade. The efficiency of this process is significantly influenced by the cooperativity between the binding of the PROTAC to its two protein partners. Positive cooperativity, where the binding of the first protein enhances the affinity for the second, is a highly desirable feature in PROTAC design, as it can lead to more potent and efficient degradation.
Studies have revealed a stark contrast in the cooperative behavior of this compound and dBET6. This compound has been shown to exhibit significant positive cooperativity , meaning the formation of the BRD4-CFT-1297-CRBN complex is energetically favorable beyond the individual binding affinities of this compound to BRD4 and CRBN.[1][2] This enhanced stability is attributed to the formation of new protein-protein interactions at the BRD4-CRBN interface, induced by the binding of this compound.[1][3][4]
In contrast, dBET6 demonstrates neutral or even negative cooperativity in forming the analogous ternary complex.[5] This suggests that the linker connecting the BRD4-binding and CRBN-binding moieties of dBET6 does not optimally position the two proteins for favorable interactions, and may in some cases introduce steric hindrance.[5][6]
The following table summarizes the key quantitative parameters for this compound and dBET6, highlighting the differences in their binding affinities and cooperative behavior.
| Parameter | This compound | dBET6 | Reference |
| Target Protein | BRD4 | BRD4 | [7][8] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [7][8] |
| Binding Affinity to BRD4 (BD1) (Kd) | ~2.1 µM (to CRBN-DDB1) | 46 nM | [7][9] |
| Binding Affinity to CRBN (Kd) | Weak (2.1 µM to CRBN-DDB1) | 240 nM | [5][7] |
| Ternary Complex Cooperativity (α) | Positive (α >> 1) | Neutral to Negative (α ≈ 2; αapp = 0.2-0.6) | [1][5][10] |
| Cellular BRD4 Degradation (DC50) | 5 nM (HEK293T, 3h) | 6 nM (HEK293T, 3h) | [5][7][9] |
Visualizing the Mechanism of Action
To better understand the concepts of cooperativity and the experimental workflows used to assess it, the following diagrams are provided.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
Caption: Workflow for determining PROTAC cooperativity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and dBET6 cooperativity.
AlphaLISA Assay for Ternary Complex Formation
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect the formation of the ternary complex. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein (BRD4) and the E3 ligase (CRBN), respectively. When the PROTAC brings BRD4 and CRBN into close proximity, the beads are also brought together, resulting in a detectable luminescent signal.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged BRD4(BD1) and His-tagged CRBN/DDB1 complex are diluted in AlphaLISA buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Anti-GST AlphaLISA acceptor beads and anti-His AlphaLISA donor beads are diluted in the same buffer.
-
This compound and dBET6 are serially diluted in DMSO and then further diluted in AlphaLISA buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add BRD4(BD1), CRBN/DDB1 complex, and the PROTAC (this compound or dBET6) at various concentrations.
-
Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Add the anti-GST acceptor beads and incubate in the dark for 30 minutes.
-
Add the anti-His donor beads and incubate in the dark for another 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is plotted against the PROTAC concentration. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can favor binary complex formation and inhibit ternary complex formation (the "hook effect").
-
The peak of the curve represents the maximal ternary complex formation. The relative efficacy of this compound and dBET6 in promoting ternary complex formation can be compared by the height and width of their respective curves.
-
Fluorescence Polarization (FP) Assay for Binding Affinity and Cooperativity
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). When a small fluorescent tracer binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. This can be used to determine the binding affinity (Kd) of a PROTAC to its target protein or E3 ligase in a competitive binding format. Cooperativity can be assessed by measuring the binding of the PROTAC to one protein in the presence and absence of the other.
Protocol:
-
Reagent Preparation:
-
A fluorescently labeled ligand for either BRD4 (e.g., fluorescently tagged JQ1) or CRBN (e.g., fluorescently tagged thalidomide) is used as the tracer.
-
Recombinant BRD4(BD1) and CRBN/DDB1 complex are diluted in FP buffer (e.g., PBS with 0.01% Tween-20).
-
This compound and dBET6 are serially diluted.
-
-
Assay Procedure (for BRD4 binding):
-
In a black 384-well plate, add a fixed concentration of the fluorescent BRD4 tracer and BRD4(BD1) protein.
-
Add increasing concentrations of this compound or dBET6.
-
To measure cooperativity, the experiment is repeated in the presence of a saturating concentration of the CRBN/DDB1 complex.
-
Incubate at room temperature for 1 hour.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The FP signal is plotted against the PROTAC concentration, and the IC50 value (the concentration of PROTAC that displaces 50% of the tracer) is determined.
-
The binding affinity (Kd) can be calculated from the IC50 value.
-
The cooperativity factor (α) is calculated as the ratio of the Kd for PROTAC binding to BRD4 in the absence of CRBN to the Kd in the presence of CRBN. An α value greater than 1 indicates positive cooperativity.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Mapping Protein-Protein Interfaces
Principle: HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. The exchange rate is slower in regions of the protein that are protected from the solvent, such as in protein-protein interfaces. By comparing the deuterium uptake of BRD4 and CRBN in the presence and absence of the PROTAC, the regions involved in the ternary complex interface can be identified.
Protocol:
-
Sample Preparation:
-
Prepare three sets of samples:
-
BRD4(BD1) and CRBN/DDB1 complex individually.
-
Binary complexes: BRD4(BD1) + PROTAC and CRBN/DDB1 + PROTAC.
-
Ternary complex: BRD4(BD1) + CRBN/DDB1 + PROTAC.
-
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein samples into a D2O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min).
-
Quench the reaction by adding a low pH and low-temperature quench buffer.
-
-
Digestion and Mass Spectrometry:
-
The quenched samples are immediately injected into an LC-MS system.
-
Online digestion is performed using a pepsin column to generate peptides.
-
The peptides are separated by reverse-phase chromatography and analyzed by a mass spectrometer to measure the mass increase due to deuterium incorporation.
-
-
Data Analysis:
-
The deuterium uptake for each peptide is calculated and compared across the different sample conditions.
-
Regions of BRD4 and CRBN that show a significant reduction in deuterium uptake in the ternary complex compared to the binary complexes are identified as the protein-protein interaction interface.
-
The presence of a significant and well-defined interface for this compound and its absence for dBET6 provides strong evidence for the difference in their cooperativity.[3][4]
-
Conclusion
The comparison between this compound and dBET6 underscores the critical role of cooperativity in the design of effective PROTAC degraders. While both molecules are potent degraders of BRD4, the positive cooperativity exhibited by this compound suggests a more stable and efficiently formed ternary complex. This property is a key differentiator and a desirable attribute for next-generation protein degraders. The experimental methodologies outlined in this guide provide a robust framework for researchers to characterize the cooperative binding of their own PROTAC molecules, enabling the rational design of more potent and selective therapeutics.
References
- 1. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
A Head-to-Head Battle for BRD4 Modulation: The Inhibitor JQ1 Versus the Degrader CFT-1297
In the landscape of epigenetic therapy, particularly targeting the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 has emerged as a critical target in oncology and other diseases. The modulation of BRD4 activity has been primarily approached through two distinct strategies: inhibition of its bromodomain function and targeted degradation of the entire protein. This guide provides a detailed comparison of two prominent molecules representing these approaches: JQ1, a well-established small-molecule inhibitor, and CFT-1297, a novel PROTAC (Proteolysis Targeting Chimera) degrader.
Mechanism of Action: Inhibition vs. Degradation
JQ1 is a potent and specific BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2).[1][2] This reversible binding prevents BRD4 from engaging with acetylated histones on chromatin, thereby disrupting the recruitment of transcriptional machinery and leading to the downregulation of key oncogenes such as MYC.[3]
In contrast, this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein.[4] It simultaneously binds to the BD1 domain of BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[5] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BRD4 protein molecules.[6]
Quantitative Efficacy: A Comparative Overview
Table 1: Biochemical and Cellular Potency
| Compound | Metric | Value | Target/Cell Line | Source |
| This compound | DC50 | 5 nM | BRD4 in HEK293T cells | [4][5] |
| Dmax | 97% | BRD4 in HEK293T cells | [4] | |
| (+)-JQ1 | IC50 | 77 nM | BRD4 (BD1) | [1] |
| IC50 | 33 nM | BRD4 (BD2) | [1] |
Note: DC50 (Degradation Concentration 50) is the concentration of a degrader required to reduce the target protein level by 50%. Dmax is the maximum percentage of protein degradation achievable. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the target's activity by 50%. These values are from different studies and not directly comparable.
The BRD4 Signaling Pathway
BRD4 plays a pivotal role in transcriptional regulation. It recognizes and binds to acetylated lysine residues on histone tails at super-enhancers and promoters. This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including the proto-oncogene MYC. Both inhibition and degradation of BRD4 ultimately disrupt this signaling cascade, leading to decreased MYC expression and subsequent anti-proliferative effects in cancer cells.
Experimental Protocols
The efficacy of BRD4 inhibitors and degraders is assessed through a variety of biochemical and cellular assays.
Biochemical Assay: AlphaScreen for Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of BRD4 to acetylated histone peptides.
Principle: Donor and acceptor beads are brought into proximity through their respective binding to a tagged BRD4 protein and a biotinylated acetylated histone peptide. Laser excitation of the donor bead generates singlet oxygen, which activates the acceptor bead to emit light. A competitive inhibitor like JQ1 disrupts the BRD4-histone interaction, separating the beads and causing a loss of signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-tagged BRD4(BD1), biotinylated histone H4 peptide, Glutathione Acceptor beads, and Streptavidin-Donor beads.
-
Reaction Setup: In a 384-well plate, add the test compound (e.g., JQ1), followed by the biotinylated histone peptide and the GST-tagged BRD4 protein.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Bead Addition: Add Glutathione Acceptor beads, followed by Streptavidin-Donor beads.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The IC50 is calculated from the dose-response curve.[7]
Cellular Assay: Western Blot for Protein Degradation
Western blotting is a standard method to quantify the reduction in total protein levels following treatment with a degrader like this compound.
Principle: Cells are treated with the degrader, and the total protein is extracted. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein (BRD4). A secondary antibody conjugated to an enzyme allows for chemiluminescent detection, and the band intensity correlates with the amount of protein.
Protocol Outline:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC degrader (e.g., this compound) for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the DC50.[8]
Conclusion
Both JQ1 and this compound are potent modulators of BRD4, but they operate through distinct mechanisms with different pharmacological consequences. JQ1 acts as a reversible inhibitor, occupying the bromodomain to prevent its natural function. This compound, on the other hand, induces the catalytic and irreversible degradation of the BRD4 protein. The choice between an inhibitor and a degrader will depend on the specific therapeutic context, including the desired duration of action, potential for resistance, and the specific cellular environment. The data presented here, while not from a single comparative study, highlights the high potency of both approaches in modulating the BRD4 pathway. Further head-to-head studies are warranted to fully elucidate the relative advantages of BRD4 inhibition versus degradation in various disease models.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Head-to-Head Comparison: CFT-1297 and MZ1 in Targeted Protein Degradation
A Technical Guide for Researchers in Drug Discovery
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This guide provides a detailed head-to-head comparison of two prominent BET (Bromodomain and Extra-Terminal) protein degraders: CFT-1297 and MZ1. Both molecules are designed to target the epigenetic reader protein BRD4, a key regulator of gene expression implicated in various cancers. The primary distinction between these two PROTACs lies in their recruitment of different E3 ubiquitin ligases—this compound engages Cereblon (CRBN), while MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase.
This guide will delve into their mechanisms of action, present a comparative analysis of their performance based on available experimental data, and provide detailed methodologies for key characterization assays.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and MZ1 are engineered to induce the degradation of BRD4 by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for destruction by the proteasome.
This compound utilizes a ligand that binds to the CRBN E3 ligase. Upon simultaneous binding to BRD4 and CRBN, this compound promotes the formation of a BRD4-CFT-1297-CRBN ternary complex. This complex then initiates the polyubiquitination of BRD4.
MZ1 , conversely, incorporates a ligand for the VHL E3 ligase. It mediates the formation of a BRD4-MZ1-VHL ternary complex, which subsequently leads to BRD4 ubiquitination and degradation.[1]
The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. The relative expression levels of CRBN and VHL in different cell types and disease states can also impact the efficacy of these degraders.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and MZ1. It is important to note that this data is compiled from different studies and the experimental conditions may vary.
Table 1: Target Binding and Ternary Complex Formation
| Parameter | This compound | MZ1 |
| Target Protein | BRD4 (specifically targets BD1) | BET family (BRD2, BRD3, BRD4) |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Binding Affinity (BRD4) | 58 nM (to BRD4 BD1)[2] | Kd = 13-60 nM (for BRD2, BRD3, and BRD4 bromodomains)[] |
| Binding Affinity (E3 Ligase) | 2.1 µM (to CRBN-DDB1)[2] | Kd = 185 nM (for VH032 ligand to VHL)[4] |
| Ternary Complex Cooperativity (α) | 21[2] | Positive cooperativity observed[1] |
Table 2: Cellular Degradation Performance
| Parameter | This compound | MZ1 |
| Cell Line(s) | HEK293T | H661, H838, HeLa, MV4-11, and others |
| DC50 (BRD4 Degradation) | 5 nM[2][5] | 8 nM (H661), 23 nM (H838)[] |
| Dmax (Maximum Degradation) | 97%[5] | Complete degradation at 100 nM[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. Below are generalized protocols for key assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of the PROTAC to its target protein and the E3 ligase.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescent ligand rotates rapidly, resulting in low polarization. When bound to a larger protein, the complex tumbles slower, leading to an increase in polarization.[2][5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescent derivative of the PROTAC's warhead or E3 ligase binder).
-
Prepare a series of dilutions of the unlabeled PROTAC (this compound or MZ1) and the target protein (BRD4 bromodomain) or E3 ligase complex (CRBN-DDB1 or VHL-ElonginB-ElonginC).
-
Use an appropriate assay buffer that ensures protein stability and minimizes non-specific binding.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the fluorescent ligand.
-
Add increasing concentrations of the protein of interest (BRD4 or E3 ligase complex).
-
For competition assays, add a fixed concentration of the protein and the fluorescent ligand, followed by increasing concentrations of the unlabeled PROTAC.
-
Incubate the plate at a controlled temperature to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in millipolarization (mP) against the concentration of the titrant.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
AlphaLISA Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target-PROTAC-E3 Ligase).
Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay. Donor and acceptor beads are brought into proximity when a ternary complex forms, leading to a chemiluminescent signal.[2][6]
Protocol:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-tagged BRD4 and FLAG-tagged CRBN or His-tagged VHL).
-
Prepare dilutions of the PROTAC (this compound or MZ1).
-
Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-FLAG) and streptavidin-coated donor beads to bind a biotinylated antibody against the other tag (e.g., anti-GST).
-
-
Assay Procedure:
-
In a microplate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate to allow for ternary complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization, and the peak of the curve represents the optimal concentration for ternary complex formation.
-
HiBiT Assay for Cellular Protein Degradation
Objective: To measure the kinetics and extent of target protein degradation in live cells.
Principle: The HiBiT system utilizes a small 11-amino-acid peptide (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. In cells also expressing the complementary LgBiT subunit, a bright luminescent signal is produced. Degradation of the HiBiT-tagged target protein results in a loss of luminescence.[1][7][8]
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein (BRD4) in a suitable cell line.
-
-
Cell Culture and Treatment:
-
Plate the HiBiT-BRD4 cells in a white, clear-bottom microplate.
-
Treat the cells with a range of concentrations of the PROTAC (this compound or MZ1).
-
-
Lytic Endpoint Assay:
-
After a defined incubation period, lyse the cells and add a detection reagent containing LgBiT and a luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Live-Cell Kinetic Assay:
-
Add a live-cell luciferase substrate (e.g., Endurazine™) to the cells prior to adding the PROTAC.
-
Measure luminescence kinetically over time using a plate reader with temperature and atmospheric control.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
For kinetic data, the rate of degradation can also be calculated.
-
Visualizations
Signaling Pathway
Caption: Mechanisms of action for this compound and MZ1, highlighting the recruitment of different E3 ligases.
Experimental Workflow
References
- 1. promega.com [promega.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Degradation [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Comparative Analysis of CFT-1297 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of CFT-1297, a novel degrader of the BET bromodomain protein BRD4. Due to the limited public availability of comprehensive cross-reactivity screening data for this compound, this comparison focuses on its on-target activity relative to key alternatives and the known off-target profiles of its constituent components.
The primary alternatives for comparison are:
-
dBET6: A well-studied BRD4-degrading PROTAC® that serves as a direct competitor.
-
JQ1: The parent BET bromodomain inhibitor from which the targeting moiety of this compound is derived.
-
Pomalidomide: An immunomodulatory drug (IMiD) used to recruit the E3 ligase Cereblon (CRBN), representing the CRBN-binding component of this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound and its alternatives, focusing on on-target potency, ternary complex formation, and known off-target liabilities.
Table 1: Comparison of On-Target Activity and Selectivity
| Parameter | This compound | dBET6 | JQ1 | Pomalidomide |
| Primary Target(s) | BRD4 | BRD4 | BRD2, BRD3, BRD4, BRDT | CRBN (E3 Ligase) |
| Binding Affinity (BRD4 BD1) | Not Publicly Available | 14 nM (IC50)[1][2] | ~50 nM (Kd) | N/A |
| Cellular Degradation (BRD4) | DC50 = 5 nM (HEK293T) | DC50 = 6 nM (HEK293T)[2] | N/A (Inhibitor) | N/A |
| Ternary Complex Cooperativity (BRD4-CRBN) | Positive (α > 1)[3] | Negative | N/A | N/A |
| Broad Cross-Reactivity Screen | Not Publicly Available | BromoScan: High selectivity for BET family[1] | KinomeScan: Limited off-targets | Proteomics: Degrades several zinc finger proteins (e.g., ZFP91, SALL4) and other "neosubstrates"[4][5][6][7] |
| Known Off-Target Effects | Not Publicly Available | Minimal off-target binding in BromoScan[1] | Can bind to other bromodomains at higher concentrations | Degrades neosubstrates including IKZF1, IKZF3, and GSPT1[5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen® Assay for Ternary Complex Formation
This biochemical assay is employed to quantify the formation of the ternary complex consisting of the target protein, the degrader, and the E3 ligase.
-
Principle: The assay utilizes donor and acceptor beads that are coated with molecules that bind to tagged recombinant target protein and E3 ligase. When the degrader brings the target protein and E3 ligase into close proximity, the beads also come close, resulting in the generation of a chemiluminescent signal upon laser excitation.
-
Protocol Outline:
-
Recombinant tagged target protein (e.g., GST-BRD4) and tagged E3 ligase (e.g., biotinylated CRBN-DDB1) are prepared in an appropriate assay buffer.
-
A serial dilution of the degrader compound (e.g., this compound) is added to the protein mixture in a microplate.
-
Donor beads (e.g., glutathione-coated) and acceptor beads (e.g., streptavidin-coated) are added to each well.
-
The plate is incubated in the dark to allow for the formation of the ternary complex and subsequent bead association.
-
The chemiluminescent signal is measured using an AlphaScreen-compatible plate reader. The signal intensity is plotted against the degrader concentration to assess the efficiency of ternary complex formation.
-
Cellular Target Protein Degradation Assay
This type of assay is used to measure the extent of target protein degradation within a cellular environment.
-
Principle: A common method involves using a cell line where the endogenous target protein is tagged with a reporter enzyme fragment (e.g., HiBiT). When the cells are lysed in the presence of the complementary enzyme fragment (LgBiT), a functional luciferase is formed, producing a luminescent signal that is proportional to the amount of the target protein.
-
Protocol Outline:
-
Cells with the endogenously tagged target protein (e.g., HiBiT-BRD4) are seeded in a multi-well plate.
-
The cells are then treated with a range of concentrations of the degrader compound for a defined period.
-
A lytic reagent containing the complementary enzyme fragment and a luciferase substrate is added to the cells.
-
Following a short incubation to ensure complete cell lysis and enzyme reconstitution, the luminescence is measured.
-
The signal is normalized to that of vehicle-treated cells to calculate the percentage of protein degradation. The concentration at which 50% of the target protein is degraded (DC50) is then determined.
-
Proteomics-Based Off-Target Profiling
Mass spectrometry-based proteomics can be used to identify unintended protein degradation events (neosubstrates) caused by a degrader.
-
Principle: This unbiased approach compares the abundance of thousands of proteins in cells treated with the degrader to that in control-treated cells. Proteins that are significantly depleted only in the presence of the degrader are identified as potential off-targets.
-
Protocol Outline:
-
A cell line of interest is treated with the degrader compound or a vehicle control for a specified duration.
-
The cells are harvested, and the proteins are extracted and digested into peptides.
-
The resulting peptide mixtures are often labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis.
-
The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The data is processed to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Statistical analysis is performed to identify proteins that show a significant decrease in abundance in the degrader-treated samples.
-
Signaling Pathway and Selectivity Diagram
The following diagram illustrates the intended on-target mechanism of action of this compound and highlights potential off-target pathways based on its constituent components.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. Probe dBET6 | Chemical Probes Portal [chemicalprobes.org]
- 2. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. neospherebiotechnologies.com [neospherebiotechnologies.com]
- 7. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the downstream effects of CFT-1297 and RNAi
A Comparative Guide to the Downstream Effects of CFT-1297 and RNAi
This guide provides a detailed comparison of the downstream effects of this compound, a representative PROTAC (Proteolysis Targeting Chimera), and RNA interference (RNAi), two prominent technologies for targeted protein knockdown. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the selection of the most suitable technology for their research objectives.
Mechanism of Action: A Tale of Two Approaches
This compound and RNAi employ fundamentally different mechanisms to achieve the reduction of a target protein.
-
This compound (PROTAC-mediated Degradation): this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. One end of the this compound molecule binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of the target protein, marking it for degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.
Comparative Analysis of Performance Metrics
The distinct mechanisms of this compound and RNAi lead to different performance characteristics. The following table summarizes key comparative data based on typical experimental observations.
| Feature | This compound (PROTAC) | RNAi (siRNA/shRNA) |
| Target | Protein | mRNA |
| Speed of Onset | Rapid (often within hours) | Slower (requires mRNA turnover, typically 24-72 hours) |
| Duration of Effect | Dependent on compound pharmacokinetics | Can be transient (siRNA) or stable (shRNA) |
| Specificity | High for target protein; potential for off-target degradation | Potential for off-target gene silencing due to sequence homology |
| Mode of Action | Catalytic degradation | Stoichiometric mRNA cleavage |
| Potential for Resistance | Mutations in target protein or E3 ligase binding sites | Mutations in mRNA target sequence |
| Delivery | Small molecule, generally cell-permeable | Requires transfection or viral transduction |
Experimental Protocols
To evaluate and compare the downstream effects of this compound and RNAi, a series of standard molecular and cellular biology assays are employed.
Western Blotting for Protein Knockdown Assessment
-
Objective: To quantify the reduction in target protein levels.
-
Methodology:
-
Cells are treated with either this compound or transfected with the appropriate siRNA/shRNA for a specified time course.
-
Total protein is extracted from cell lysates.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the protein bands, and the target protein level is normalized to the loading control.
-
Quantitative PCR (qPCR) for mRNA Level Analysis
-
Objective: To measure the levels of the target gene's mRNA.
-
Methodology:
-
Following treatment with this compound or RNAi, total RNA is isolated from the cells using a suitable kit.
-
The concentration and purity of the RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR is carried out using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
The relative expression of the target mRNA is calculated using the ΔΔCt method.
-
Cell Viability/Proliferation Assay
-
Objective: To assess the functional consequences of target protein reduction on cell health.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound or the corresponding RNAi.
-
At selected time points, a reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) is added to the wells.
-
The resulting luminescent or fluorescent signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Hypothetical Downstream Signaling Pathway
The depletion of a target protein by either this compound or RNAi is expected to modulate the signaling pathways in which the protein is involved. The diagram below illustrates a hypothetical pathway where the target protein is a kinase that promotes cell survival.
Conclusion
Both this compound and RNAi are powerful technologies for reducing the levels of a target protein, each with its own set of advantages and disadvantages. The choice between the two will depend on the specific goals of the experiment. PROTACs like this compound offer a rapid and direct means of depleting the target protein, which can be particularly useful for studying the acute effects of protein loss. RNAi, especially when delivered via stable shRNA expression, can provide long-term and stable knockdown, which is advantageous for chronic studies. A thorough understanding of their respective mechanisms and careful experimental design are crucial for the successful application of either technology.
CFT-1297: A Leap in Potency Over First-Generation PROTACs
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the novel PROTAC (Proteolysis-Targeting Chimera) CFT-1297 demonstrates a significant advancement in potency compared to its first-generation predecessors. Exhibiting a half-maximal degradation concentration (DC50) in the low nanomolar range, this compound exemplifies the progress made in optimizing PROTAC design for enhanced efficacy. This guide provides a comparative analysis of this compound's performance against first-generation PROTACs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of PROTAC Potency
The potency of a PROTAC is a critical measure of its therapeutic potential, with lower DC50 values indicating that less of the compound is required to achieve 50% degradation of the target protein. The maximum degradation (Dmax) value represents the highest percentage of protein degradation achievable with the compound. The following table summarizes the potency of this compound in comparison to representative first-generation and other modern PROTACs.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Generation |
| This compound | BRD4 | CRBN | HEK293T | 5 nM | 97% | Modern |
| PROTAC-1 | MetAP-2 | SCF (β-TRCP) | In vitro (Xenopus egg extracts) | Micromolar range (qualitative) | N/A | First |
| Peptide-based PROTAC | AKR1C3 | VHL | 22Rv1 | 52 nM | N/A | First |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >90% | Modern |
| ARV-471 | Estrogen Receptor α | CRBN | ER-positive breast cancer cell lines | ~1-2 nM | >90% | Modern |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma cell lines | <1 nM | >90% | Modern |
| MZ1 | BRD4 | VHL | H661 | 8 nM | N/A | Modern |
As the data illustrates, this compound is significantly more potent than the early peptide-based PROTACs, which were typically active in the micromolar range and suffered from poor cell permeability.[1] The low nanomolar potency of this compound is comparable to other successful modern, small-molecule PROTACs that have been developed.
Unveiling the Mechanism: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule is a bifunctional chimera, consisting of a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This simultaneous binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade another target protein.
References
A Comparative Guide to BET Inhibitors in Clinical Development: Benchmarking CFT-1297
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continuously evolving, with epigenetic modifiers emerging as a promising class of drugs. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention for their potential to modulate key oncogenic signaling pathways. This guide provides a comparative analysis of CFT-1297, a novel BET protein degrader, against other BET inhibitors that are currently in various stages of clinical development. By presenting preclinical and clinical data, this document aims to offer an objective resource for researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
BET inhibitors traditionally function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and thereby inhibiting the transcription of target genes, including the MYC oncogene.[1] this compound, however, represents a newer class of BET-targeting agents known as proteolysis-targeting chimeras (PROTACs). Instead of merely inhibiting, this compound induces the degradation of the target protein. It is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the BET protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This distinct mechanism of action may offer advantages in terms of potency and duration of effect.
Preclinical Performance: A Head-to-Head Look
While direct clinical comparisons for the preclinical-stage this compound are not yet available, a comparative analysis of its preclinical data with that of other notable BET inhibitors provides valuable insights into its potential.
| Compound | Mechanism | Target | IC50/DC50 | Cell Line/Assay | Reference |
| This compound | Degrader | BRD4 | DC50: 5 nM | HEK293T cells | [2] |
| Pelabresib (CPI-0610) | Inhibitor | BRD4-BD1 | IC50: 39 nM | Cell-free assay | [3] |
| BMS-986158 | Inhibitor | BET | IC50: 6.6 nM | NCI-H211 SCLC cells | [4][5] |
| IC50: 5 nM | MDA-MB231 TNBC cells | [4][5] | |||
| OTX015 (Birabresib) | Inhibitor | BRD2/3/4 | Median IC50: 240 nM | B-cell lymphoid tumor cell lines | [6] |
| IC50: 92-112 nM | Cell-free assay | [7] | |||
| JQ1 | Inhibitor | BRD4(1) | IC50: 77 nM | Cell-free assay | [8][9] |
| BRD4(2) | IC50: 33 nM | Cell-free assay | [8][9] | ||
| ABBV-744 | Inhibitor | BET (BD2 selective) | IC50 < 100 nM | ~50% of 26 AML cell lines | [2] |
| ZEN-3694 | Inhibitor | BET | IC50: 200 nM | MV4-11 AML cells | [10][11] |
| PLX51107 | Inhibitor | BRD2/3/4-BD1 | Kd: 1.6-5 nM | Cell-free assay | [12][13] |
| BRD2/3/4-BD2 | Kd: 5.9-120 nM | Cell-free assay | [12][13] |
Clinical Landscape: Efficacy and Safety of BET Inhibitors
Several BET inhibitors have advanced into clinical trials, primarily for hematological malignancies and solid tumors. A recurring challenge with this class of drugs has been the on-target toxicity, particularly thrombocytopenia, which is often a dose-limiting factor.[14][15]
| Compound | Indication | Key Clinical Findings | Common Adverse Events (Grade ≥3) | Reference |
| Pelabresib (CPI-0610) | Myelofibrosis (in combination with ruxolitinib) | Phase 3 MANIFEST-2 trial met its primary endpoint with 65.9% of patients achieving ≥35% spleen volume reduction at week 24 vs. 35.2% for placebo + ruxolitinib.[16][17][18] | Thrombocytopenia (13.2%), Anemia (23.1%) | [16][17] |
| BMS-986158 | Myelofibrosis (in combination with ruxolitinib or fedratinib) | Phase 1/2 study showed a manageable safety profile. In combination with ruxolitinib, 83% of evaluable patients achieved ≥35% spleen volume reduction at week 12, and 100% at week 24.[1][19] | Thrombocytopenia (45%), Neutropenia (9%), Anemia (9%), Hypertension (9%) with ruxolitinib. Thrombocytopenia (42%), Anemia (42%), Diarrhea (8%), Increased Bilirubin (8%) with fedratinib. | [1][19] |
| OTX015 (Birabresib) | Hematological Malignancies & Solid Tumors | Showed preliminary activity in a Phase 1 trial.[6] | Thrombocytopenia, Gastrointestinal toxicities, Fatigue.[14][20] | |
| ZEN-3694 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1b/2 trial in combination with enzalutamide showed a mean radiographic progression-free survival of 9.0 months.[21] | Nausea (4%), Thrombocytopenia (4%), Anemia (2.7%), Fatigue (2.7%), Hypophosphatemia (2.7%) | [21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of BET inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
BET inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BET inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
BRD4 Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the target protein levels following treatment with a degrader compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
BET degrader (e.g., this compound)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the BET degrader at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against BRD4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation and calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental workflows.
Caption: Mechanisms of action for BET inhibitors and degraders.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Experimental workflow for a Western blot-based degradation assay.
References
- 1. S213: BMS-986158, A POTENT BET INHIBITOR, AS MONOTHERAPY AND IN COMBINATION WITH RUXOLITINIB OR FEDRATINIB IN INTERMEDIATE- OR HIGH-RISK MYELOFIBROSIS (MF): RESULTS FROM A PHASE 1/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. zenithepigenetics.com [zenithepigenetics.com]
- 12. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to PLX51107, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esmo.org [esmo.org]
- 17. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of CFT-1297: A Guide for Laboratory Professionals
For Immediate Implementation: To ensure the safety of laboratory personnel and maintain environmental compliance, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols for the potent and selective BRD4 PROTAC degrader, CFT-1297. Due to the novel nature of this compound and the general lack of specific public data on its long-term health and environmental effects, this compound and all associated materials must be treated as hazardous chemical waste.
All disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. The following guide provides a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that this compound is typically dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, stringent safety measures are crucial.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as butyl rubber or nitrile, are mandatory. |
| Body Protection | A laboratory coat or a chemically resistant apron is required to prevent skin contact. |
| Respiratory Protection | All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of waste identification, segregation, containment, and labeling, culminating in collection by certified hazardous waste personnel.
Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. It is critical to segregate waste streams to prevent unintended chemical reactions.
Table 2: Waste Stream Segregation for this compound
| Waste Stream Category | Examples of Waste Items | Disposal Container Type |
| Solid Chemical Waste | Contaminated pipette tips, microfuge tubes, gloves, bench paper, and any vials that contained solid this compound. | Lined, puncture-resistant container clearly marked as "Hazardous Solid Chemical Waste". |
| Liquid Chemical Waste | Unused or expired this compound solutions (typically in DMSO), and any solvent rinsates from cleaning contaminated glassware. | Leak-proof, chemically compatible container (e.g., polyethylene) with a secure screw cap. |
| Sharps Waste | Contaminated needles, syringes, or razor blades. | Designated, puncture-proof sharps container. |
Waste Containment and Labeling
Proper containment and clear labeling are essential for the safe storage and subsequent collection of hazardous waste.
-
Containers: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid. Never overfill a liquid waste container; a good practice is to fill to no more than 80% capacity to allow for vapor expansion.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound" and any solvents (e.g., "in Dimethyl Sulfoxide").
-
The concentration of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The specific hazards (e.g., "Potent Compound," "Chemical Hazard").
-
Storage and Collection
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic. Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for scheduling a pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling CFT-1297
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CFT-1297, a potent Proteolysis-Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 4 (BRD4). Given the high potency and novel modality of this compound, a stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Compound Overview
This compound is a heterobifunctional molecule that induces the degradation of BRD4 by hijacking the body's natural protein disposal system. It achieves this by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory. The required level of protection varies with the experimental procedure.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile gloves | Reduced risk of aerosolization, but protection against splashes and spills is necessary. Engineering controls are the primary protective measure. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific experimental setup will dictate the need for additional containment. |
Experimental Protocols & Handling
A systematic approach is essential for safely handling this compound from receipt to disposal.
Experimental Workflow
The following diagram outlines the key stages for the safe handling of this compound.
Caption: Operational workflow for handling this compound.
Step-by-Step Guidance
-
Receipt and Inventory: Upon receipt, visually inspect the container for any damage. Log the compound into your chemical inventory and store it according to the manufacturer's recommendations, typically at -20°C for the solid form.
-
Review Safety Information: Before handling, thoroughly review this guide and any available safety data sheets (SDS) for this compound and all other chemicals to be used.
-
Prepare Work Area: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a powder handling enclosure to minimize inhalation exposure. Ensure a spill kit is readily accessible.
-
Don Appropriate PPE: Select and don the appropriate PPE as detailed in the table above based on the planned experimental activity.
-
Perform Experiment:
-
Weighing: Use a dedicated enclosure with high-efficiency particulate air (HEPA) filtration for weighing the solid compound.
-
Solution Preparation: Prepare stock solutions by slowly adding solvent (e.g., DMSO) to the solid to prevent aerosolization.
-
Cell Culture and In Vivo Studies: When treating cells or animals, handle all solutions and waste as potentially hazardous.
-
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is generally effective for cleaning surfaces.
-
Waste Segregation and Disposal: Proper disposal is critical to prevent environmental contamination.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor. | Prevents release into the environment. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name. | Minimizes handling of contaminated items and ensures proper disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag labeled as hazardous waste. | Assumes all disposable items in contact with the compound are contaminated. |
| Liquid Waste (e.g., stock solutions, cell media) | - Collect in a sealed, leak-proof, and clearly labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | Prevents accidental reactions and ensures proper disposal of potent liquid waste. |
Signaling Pathway of this compound
This compound functions by inducing the proximity of BRD4 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
